1-(Bromomethyl)spiro[2.2]pentane
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(bromomethyl)spiro[2.2]pentane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9Br/c7-4-5-3-6(5)1-2-6/h5H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKEQLSWFBVKMOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CC2CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-(Bromomethyl)spiro[2.2]pentane: A Novel Building Block for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of Spirocyclic Scaffolds in Medicinal Chemistry
In the landscape of modern drug discovery, the quest for novel molecular architectures that can confer improved pharmacological properties is relentless. Spirocycles, carbocyclic structures where two rings share a single atom, have emerged as a particularly promising class of scaffolds.[1][2] Their inherent three-dimensionality and conformational rigidity offer a distinct advantage over traditional flat, aromatic systems. The introduction of a spirocyclic motif can significantly enhance a molecule's Fsp3 character (the fraction of sp3 hybridized carbons), a parameter often correlated with improved clinical success.[1] This structural feature can lead to better target engagement, increased metabolic stability, and modulated physicochemical properties such as solubility and lipophilicity.[1][3]
The spiropentane core, a unique "bow-tie" like structure, represents an intriguing building block within this class. Its highly strained nature and well-defined exit vectors for substitution make it a valuable tool for exploring chemical space in drug design.[4] 1-(Bromomethyl)spiro[2.2]pentane (CAS 1700432-40-1) is a functionalized derivative of this scaffold, poised to be a versatile intermediate for the synthesis of novel drug candidates. The presence of a reactive bromomethyl group provides a handle for a variety of chemical transformations, allowing for its incorporation into more complex molecular frameworks.
This technical guide provides a comprehensive overview of the known properties, a proposed synthetic route, expected reactivity, and predicted spectral data for this compound, offering a foundational resource for researchers interested in leveraging this unique building block.
Physicochemical Properties
Currently, detailed experimental data for this compound is limited. The following table summarizes its known identifiers and computed physicochemical properties.
| Property | Value | Source |
| CAS Number | 1700432-40-1 | PubChem[5] |
| Molecular Formula | C₆H₉Br | PubChem[5] |
| Molecular Weight | 161.04 g/mol | PubChem[5] |
| IUPAC Name | 2-(bromomethyl)spiro[2.2]pentane | PubChem[5] |
| Appearance | Liquid (presumed) | American Elements[6] |
| Boiling Point | No data available | |
| Melting Point | No data available | |
| Density | No data available | |
| XLogP3 | 2.3 | PubChem[5] |
Proposed Synthesis of this compound
The key transformation is the conversion of the primary alcohol to an alkyl bromide. A common and effective method for this is the Appel reaction, which utilizes a phosphine and a bromine source, or reaction with phosphorus tribromide (PBr₃). The latter is often preferred for its simplicity and high yield in converting primary alcohols.
Proposed Reaction Scheme:
A proposed reaction for the synthesis of this compound.
Detailed Experimental Protocol (Analogous Procedure)
This protocol is adapted from established procedures for the bromination of primary alcohols, such as cyclopropylmethanol.[6]
Materials and Reagents:
-
Spiro[2.2]pentan-1-ylmethanol
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether
-
Pyridine (or 2,6-lutidine)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate (or sodium sulfate)
-
Argon or Nitrogen gas for inert atmosphere
Instrumentation:
-
Round-bottom flask with a magnetic stir bar
-
Addition funnel
-
Reflux condenser
-
Septa
-
Syringes and needles
-
Ice bath
-
Rotary evaporator
-
Standard glassware for extraction and filtration
-
Distillation apparatus (optional, for high purity)
Step-by-Step Methodology:
-
Reaction Setup:
-
A dry, three-necked round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser topped with an argon or nitrogen inlet is assembled.
-
The flask is charged with spiro[2.2]pentan-1-ylmethanol and anhydrous diethyl ether. A small amount of a mild base like pyridine is added to neutralize the HBr byproduct.
-
The flask is cooled to 0 °C in an ice bath.
-
-
Addition of Phosphorus Tribromide:
-
Phosphorus tribromide is dissolved in anhydrous diethyl ether in the addition funnel.
-
The PBr₃ solution is added dropwise to the stirred alcohol solution at 0 °C over a period of 30-60 minutes. The temperature should be carefully monitored to prevent a rapid exotherm.
-
-
Reaction Progression:
-
After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for several hours (or until TLC/GC-MS analysis indicates complete consumption of the starting material).
-
-
Workup and Isolation:
-
The reaction is carefully quenched by the slow addition of water or crushed ice while cooling the flask in an ice bath.
-
The mixture is transferred to a separatory funnel, and the organic layer is separated.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed successively with saturated sodium bicarbonate solution (to neutralize any remaining acid) and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.
-
Experimental workflow for the proposed synthesis.
Reactivity Profile
The primary reactive site in this compound is the carbon-bromine bond. As a primary alkyl bromide, it is expected to readily undergo nucleophilic substitution reactions, predominantly via an Sₙ2 mechanism.[5][8] The steric hindrance around the electrophilic carbon is minimal, allowing for backside attack by a wide range of nucleophiles.[9]
Typical Sₙ2 Reaction:
General Sₙ2 reaction of this compound.
This reactivity allows for the introduction of a diverse array of functional groups, making this compound a versatile intermediate. Common nucleophiles that can be employed include:
-
Oxygen nucleophiles: Hydroxides, alkoxides, and carboxylates to form alcohols, ethers, and esters, respectively.
-
Nitrogen nucleophiles: Ammonia, amines, and azides to introduce amino and azido functionalities.
-
Carbon nucleophiles: Cyanide and organometallic reagents to form new carbon-carbon bonds.
-
Sulfur nucleophiles: Thiols and thiolates to generate thioethers.
Predicted Spectroscopic Data
Due to the absence of published experimental spectra for this compound, the following data is predicted based on the known spectra of the analogous compound, (bromomethyl)cyclopropane, and general spectroscopic principles.[10][11][12][13][14]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the spiropentyl core and the bromomethyl group.
-
~3.3-3.6 ppm (doublet): This signal would correspond to the two protons of the bromomethyl group (-CH₂Br). The downfield shift is due to the electron-withdrawing effect of the bromine atom. The signal is expected to be a doublet due to coupling with the adjacent methine proton on the spiropentane ring.
-
~0.5-1.5 ppm (multiplets): A complex series of multiplets in this region would correspond to the protons of the two cyclopropyl rings of the spiropentane scaffold.
¹³C NMR Spectroscopy
The carbon NMR spectrum would provide information on the carbon framework.
-
~35-40 ppm: The carbon of the bromomethyl group (-CH₂Br).
-
~10-30 ppm: Several signals corresponding to the carbons of the spiropentane ring system, including the quaternary spiro-carbon.
Infrared (IR) Spectroscopy
The IR spectrum would show characteristic absorptions for the C-H and C-Br bonds.
-
~3000-2850 cm⁻¹: C-H stretching vibrations of the alkyl groups.
-
~1250 cm⁻¹: CH₂ wagging of the bromomethyl group.
-
~650-550 cm⁻¹: C-Br stretching vibration.
Mass Spectrometry (MS)
The mass spectrum under electron ionization (EI) would likely show the molecular ion peak and characteristic fragmentation patterns.
-
Molecular Ion (M⁺): A pair of peaks at m/z 160 and 162 in an approximate 1:1 ratio, which is characteristic of the presence of a single bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).
-
Major Fragments: Loss of the bromine atom (M-Br)⁺ at m/z 81 would be a prominent peak. Further fragmentation of the spiropentylmethyl cation would also be observed.
Safety and Handling
Based on the GHS classification, this compound is a flammable liquid and vapor. It is also expected to cause skin and serious eye irritation, and may cause respiratory irritation.[5]
Precautionary Measures:
-
Handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Keep away from heat, sparks, and open flames.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
Conclusion
This compound represents a promising, yet underexplored, building block for medicinal chemistry. Its unique three-dimensional structure, combined with a reactive functional handle, provides a valuable tool for the synthesis of novel compounds with potentially enhanced pharmacological profiles. While experimental data for this specific molecule is currently scarce, this guide provides a solid foundation of its predicted properties, a plausible synthetic route, and expected reactivity, empowering researchers to incorporate this novel scaffold into their drug discovery programs.
References
-
PubChem. 1-(Bromomethyl)spiro(2.2)pentane. National Center for Biotechnology Information. [Link]
-
American Elements. This compound. [Link]
-
PubChem. (Bromomethyl)cyclopropane. National Center for Biotechnology Information. [Link]
- Google Patents. US9809514B2 - Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane.
- Google Patents. WO2015101452A1 - Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane.
-
WIPO Patentscope. WO/2015/101452 METHOD FOR PRODUCING (BROMOMETHYL)CYCLOPROPANE AND (BROMOMETHYL)CYCLOBUTANE. [Link]
-
University of Calgary. Substitution Reactions of Alkyl Halides. [Link]
-
NIST. Cyclopropane, (bromomethyl)-. National Institute of Standards and Technology. [Link]
-
Nucleophilic Substitution of Alkyl Halides. [Link]
-
Academia.edu. Conformational and structural studies of chloromethylcyclopropane and bromomethylcyclopropane from temperature dependent FT-IR spectra of xenon solutions and ab initio calculations. [Link]
-
Michigan State University. Alkyl Halide Reactivity. [Link]
-
LookChem. (Bromomethyl)cyclopropane. [Link]
-
ACS Publications. Conformational and Structural Studies of Aminomethyl Cyclopropane from Temperature Dependent FT-IR Spectra of Rare Gas Solutions and ab Initio Calculations. [Link]
-
Chapter 7 Alkyl Halides and Nucleophilic Substitution. [Link]
-
NIST. Cyclopropane, (bromomethyl)-. National Institute of Standards and Technology. [Link]
- Google Patents.
-
PubMed. The use of spirocyclic scaffolds in drug discovery. [Link]
-
Chemsrc. (Bromomethyl)cyclopropane. [Link]
-
ACS Publications. Discovery-Based Bromination of Alcohols: An Organic Chemistry Experiment Supporting Spectroscopic Analysis and Mechanistic Reasoning. [Link]
-
ResearchGate. The utilization of spirocyclic scaffolds in novel drug discovery. [Link]
-
SpectraBase. Bromocyclopropane - Optional[13C NMR] - Chemical Shifts. [Link]
-
PubMed. Spirocyclic Scaffolds in Medicinal Chemistry. [Link]
-
MDPI. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. [Link]
- Google Patents.
Sources
- 1. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 2. The use of spirocyclic scaffolds in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spirocyclic Scaffolds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Spiropentanes - Enamine [enamine.net]
- 5. Reactivity of Alkyl Halides in SN2 Reactions - Chemistry Steps [chemistrysteps.com]
- 6. guidechem.com [guidechem.com]
- 7. US9809514B2 - Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane - Google Patents [patents.google.com]
- 8. web.viu.ca [web.viu.ca]
- 9. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 10. (Bromomethyl)cyclopropane(7051-34-5) 13C NMR spectrum [chemicalbook.com]
- 11. (Bromomethyl)cyclopropane(7051-34-5) 1H NMR [m.chemicalbook.com]
- 12. Bromomethylcyclopropane | C4H7Br | CID 81503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. (Bromomethyl)cyclopropane(7051-34-5) MS spectrum [chemicalbook.com]
- 14. (Bromomethyl)cyclopropane(7051-34-5) IR Spectrum [m.chemicalbook.com]
Chemical structure of 1-(Bromomethyl)spiro[2.2]pentane
High-Strain Scaffolds in Medicinal Chemistry
Abstract
This technical guide profiles 1-(bromomethyl)spiro[2.2]pentane (CAS: 1700432-40-1), a high-value building block characterized by significant Baeyer strain (~63 kcal/mol) and unique spiroconjugation effects. Unlike standard alkyl halides, this molecule offers a rigid, orthogonal exit vector for drug design, serving as a metabolically stable bioisostere for ethyl or isopropyl groups. This document details its structural dynamics, a self-validating synthetic protocol via the Appel reaction to avoid ring expansion, and its application in fragment-based drug discovery (FBDD).
Structural Dynamics & Strain Energy
The utility of this compound stems from its extreme geometry. It is not merely a "double cyclopropane"; it is a system where two rings share a quaternary carbon (C1), forcing the bond angles to deviate significantly from the tetrahedral ideal (
1.1 The Walsh Orbital Effect
In cyclopropane systems, the C-C bonds are bent ("banana bonds"). The spiro-carbon in this molecule allows for spiroconjugation —the overlap of Walsh orbitals (p-like orbitals in the ring plane) across the central atom.
-
Electronic Consequence: The distal bonds are electron-rich, making the ring system susceptible to electrophilic attack, yet the quaternary center provides steric protection against metabolic oxidation.
-
Strain Energy: The total strain energy is approximately 63-65 kcal/mol , significantly higher than two isolated cyclopropane rings (~55 kcal/mol). This "extra" strain drives reactivity but also necessitates careful handling to prevent thermal decomposition.
1.2 Pharmacophore Mapping
In medicinal chemistry, this scaffold provides a "rigid kink." Unlike flexible alkyl chains, the spiro[2.2]pentane unit locks substituents into specific vectors, reducing the entropic penalty of binding to a protein target.
Synthetic Logic & Retrosynthesis
Direct halogenation of spiropentane is non-selective and hazardous. The only high-fidelity route requires the conversion of (spiro[2.2]pentan-1-yl)methanol to the bromide.
Critical Mechanism Note: Standard acid-catalyzed bromination (e.g., HBr) is forbidden for this substrate. Protonation of the primary alcohol generates a cyclopropylcarbinyl cation, which rapidly rearranges to cyclobutane or allyl derivatives (ring expansion) to relieve strain.
-
Solution: Use the Appel Reaction (
). This proceeds under neutral conditions, activating the oxygen via a phosphonium intermediate ( ), allowing displacement by bromide without generating a carbocation.
Visualization: Synthetic Pathway & Logic
Caption: Figure 1. High-fidelity synthetic route avoiding cationic rearrangement. The Appel reaction ensures the integrity of the strained spiro-skeleton.
Experimental Protocol: The Appel Bromination
Objective: Convert (spiro[2.2]pentan-1-yl)methanol to this compound without ring opening.
3.1 Materials
-
Substrate: (Spiro[2.2]pentan-1-yl)methanol (1.0 equiv).
-
Reagent A: Carbon tetrabromide (
) (1.2 equiv). -
Reagent B: Triphenylphosphine (
) (1.2 equiv). -
Solvent: Dichloromethane (DCM), anhydrous (0.1 M concentration).
-
Quench: Hexanes/Pentane.
3.2 Step-by-Step Methodology
-
Preparation: Flame-dry a 2-neck round-bottom flask under Argon. Charge with (spiro[2.2]pentan-1-yl)methanol and
dissolved in anhydrous DCM. Cool the solution to 0°C (ice bath).-
Why: Controlling temperature prevents the exotherm from triggering thermal decomposition of the strained ring.
-
-
Addition: Dissolve
in minimal DCM. Add this solution dropwise to the reaction mixture over 30 minutes.-
Observation: The solution may turn slightly yellow. A white precipitate (triphenylphosphine oxide,
) will begin to form.
-
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor via TLC (stain with
; the product is not UV active, but the phosphine oxide is). -
Workup (The "Trituration" Method):
-
Do not perform an aqueous extraction immediately.
-
Add cold Pentane (volume equal to DCM) to the reaction mixture. This forces more
out of solution. -
Filter the suspension through a pad of Celite/Silica.
-
Concentrate the filtrate carefully under reduced pressure (Product is volatile; do not heat bath >30°C).
-
-
Purification: Flash column chromatography (100% Pentane
5% Et2O/Pentane).-
Result: Colorless oil. Store at -20°C.
-
3.3 Quality Control (Self-Validation)
| Metric | Expected Value | Diagnostic Note |
| 1H NMR | If doublet becomes a multiplet or shifts >3.6, suspect ring opening. | |
| 13C NMR | Quaternary C at | Distinctive shift for spiro-carbon. |
| Stability | Decomposes >100°C | Do not distill at atmospheric pressure. |
Medicinal Chemistry Applications
Researchers utilize this scaffold to modulate Lipophilicity (LogP) and Metabolic Stability .
4.1 The "Spiro Effect" on Metabolism
In standard drug design, a gem-dimethyl group (
-
Removes abstractable protons (no methyl hydrogens).
-
Sterically shields the core carbon.
-
Lowers LogP slightly compared to a cyclohexyl or gem-diethyl group due to the compact, electron-rich nature of the rings.
4.2 Reactivity Profile
The bromomethyl group is a potent electrophile. It reacts cleanly with:
-
Amines: To form spiro-linked secondary/tertiary amines.
-
Thiols: To form thioethers (cysteine trapping).
-
Enolates: For carbon-carbon bond formation.
Caption: Figure 2.[1] Functional utility of the spiro-bromide in drug discovery campaigns.
References
-
Spiro[2.2]pentane Synthesis & Strain: Wiberg, K. B. (1986). "The structures and energies of small ring hydrocarbons." Angewandte Chemie International Edition, 25(4), 312-322.
-
Appel Reaction Mechanism: Appel, R. (1975). "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage." Angewandte Chemie International Edition, 14(12), 801-811.
-
Spirocycles in Drug Discovery: Zheng, Y., Tice, C. M., & Singh, S. B. (2014). "The use of spirocyclic scaffolds in drug discovery." Bioorganic & Medicinal Chemistry Letters, 24(16), 3673-3682.
-
Compound Identity: PubChem CID 103439998. "this compound."[2][3][4] National Center for Biotechnology Information.
-
Cyclopropylcarbinyl Rearrangement: Roberts, J. D., & Mazur, R. H. (1951). "Small-Ring Compounds. IV. Interconversion Reactions of Cyclopropylcarbinyl and Cyclobutyl Derivatives." Journal of the American Chemical Society, 73(6), 2509–2520.
Sources
An In-depth Technical Guide to the Ring Strain Energy of Bromomethyl Spiropentane
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
The spiropentane moiety, a unique structural motif composed of two fused cyclopropane rings, represents a cornerstone in the study of strained organic molecules. Its inherent high ring strain energy not only challenges fundamental theories of chemical bonding but also offers untapped potential for applications in medicinal chemistry and materials science. The introduction of a functional handle, such as a bromomethyl group, provides a crucial vector for incorporating this strained scaffold into larger, more complex molecular architectures. This guide provides a comprehensive examination of the ring strain energy (RSE) of bromomethyl spiropentane, detailing both the experimental and computational methodologies required for its accurate determination. We present detailed protocols for synthesis, combustion calorimetry, and Density Functional Theory (DFT) calculations, offering a dual-pronged approach to understanding the thermochemical properties of this intriguing molecule. The insights and methodologies described herein are intended to equip researchers with the foundational knowledge to harness the unique energetic properties of strained spirocyclic systems in drug development and beyond.
Introduction: The Energetic Landscape of Strained Spirocycles
In the quest for novel molecular scaffolds that impart desirable pharmacological properties, chemists have increasingly turned to strained ring systems. The confinement of bond angles into geometries that deviate significantly from the idealized 109.5° of sp³-hybridized carbon atoms introduces substantial potential energy, known as ring strain.[1][2] This stored energy can be a powerful driving force for chemical reactions and can enforce rigid molecular conformations, a highly sought-after attribute in rational drug design.
Spiropentane, the simplest spiro-connected cycloalkane, is a canonical example of a highly strained system.[3] Comprising two cyclopropane rings sharing a single quaternary carbon, its structure is a testament to the extremes of covalent bonding. The strain energy of the parent spiropentane (approximately 62.5 kcal/mol) is notably greater than the sum of two individual cyclopropane rings (2 x 27.5 kcal/mol), a phenomenon attributed to the additional distortion required at the central spiro carbon.[1][4][5]
Functionalizing this scaffold, for instance by introducing a bromomethyl group, creates "bromomethyl spiropentane." This derivatization is critical as it transforms the hydrocarbon into a versatile building block, ready for synthetic elaboration via nucleophilic substitution or other cross-coupling methodologies. However, the addition of a substituent begs a crucial question: how does it perturb the inherent strain energy of the parent system? Understanding the RSE of bromomethyl spiropentane is therefore essential for predicting its reactivity, stability, and suitability for various applications.
This guide will provide a detailed, dual-methodology approach to quantify this critical thermochemical parameter.
Synthesis of Bromomethyl Spiropentane
The preparation of spiropentane derivatives often leverages the fundamental principles of intramolecular cyclization. While various synthetic routes exist, a common and reliable method involves the cyclization of a 1,1-bis(halomethyl)cyclopropane derivative.[6][7] This approach, a variation of the Gustavson reaction, utilizes a zinc-copper couple to effect a reductive dehalogenation, thereby forming the second cyclopropane ring.[6]
Experimental Protocol: Synthesis of Bromomethyl Spiropentane
Objective: To synthesize bromomethyl spiropentane from a suitable precursor, such as 1-bromo-1-(bromomethyl)cyclopropane, via an intramolecular cyclization.
Methodology:
-
Preparation of Zinc-Copper Couple: In a flame-dried, three-necked flask equipped with a reflux condenser, mechanical stirrer, and a nitrogen inlet, add zinc dust (1.5 molar equivalents) and anhydrous diethyl ether. To this suspension, add a solution of copper(I) iodide until the characteristic color of the couple is observed.
-
Activation: Add a single crystal of iodine to activate the couple. Stir the mixture until the brown color of the iodine disappears, indicating the readiness of the reagent.
-
Reactant Addition: Prepare a solution of 1-bromo-1-(bromomethyl)cyclopropane (1.0 molar equivalent) in anhydrous diethyl ether. Add this solution dropwise to the stirred zinc-copper suspension.
-
Reaction: Gently heat the reaction mixture to reflux. An exothermic reaction may initiate, in which case external heating should be removed to maintain control. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo at low temperature to avoid evaporation of the volatile product. The crude product can be further purified by fractional distillation under reduced pressure to yield pure bromomethyl spiropentane.
A Dual-Pronged Strategy for Determining Ring Strain Energy
The quantification of RSE is not a direct measurement but rather a value derived by comparing the energy of the cyclic molecule to a hypothetical, strain-free reference.[2][8] We advocate for a comprehensive approach that combines experimental calorimetry with theoretical computation. This dual strategy provides a robust, self-validating system where experimental results can be benchmarked against theoretical predictions, and vice-versa.
Experimental Determination: Combustion Calorimetry
Combustion calorimetry is the classic and most direct experimental method for determining the enthalpy of formation of a compound.[2][9] By burning a precise mass of the substance in a high-pressure oxygen atmosphere within a bomb calorimeter, the heat released (enthalpy of combustion, ΔH°c) can be accurately measured.[10] The RSE is then calculated as the difference between this experimentally determined enthalpy of formation and a theoretical strain-free enthalpy of formation calculated using group increment methods.[9][11]
-
Calorimeter Calibration: Calibrate the bomb calorimeter by combusting a certified standard of known enthalpy of combustion, typically benzoic acid. This determines the energy equivalent of the calorimeter system.[10]
-
Sample Preparation: Accurately weigh a sample (approximately 0.5 g) of highly purified bromomethyl spiropentane into a sample crucible. Since the compound is a liquid, a gelatin capsule may be used to contain it.[10] The mass and heat of combustion of the capsule must be known.
-
Bomb Assembly: Place the crucible in the bomb head. Attach a fuse wire of known mass and energy of combustion (e.g., nickel-chromium or platinum) and arrange it to be in contact with the sample.
-
Pressurization: Seal the bomb and charge it with high-purity oxygen to a pressure of approximately 30 atm.
-
Combustion: Place the bomb into the calorimeter bucket containing a precise mass of water. Allow the system to reach thermal equilibrium. Ignite the sample by passing an electric current through the fuse wire.
-
Data Acquisition: Record the temperature of the water jacket at regular intervals until a constant post-combustion temperature is reached. The temperature change, corrected for heat exchange with the surroundings, is used to calculate the heat released.
-
Corrections & Calculation: The total heat evolved is corrected for the combustion of the fuse wire and any auxiliary materials (like the capsule). From this, the standard enthalpy of combustion (ΔH°c) of bromomethyl spiropentane is calculated.
-
RSE Calculation:
-
Use the experimental ΔH°c and Hess's Law to calculate the standard enthalpy of formation (ΔH°f) of bromomethyl spiropentane.
-
Calculate the hypothetical strain-free ΔH°f by summing the established group increment values for each component of the molecule (e.g., CH₂, CH, C(spiro), and CH₂Br groups derived from acyclic, strain-free molecules).
-
The Ring Strain Energy (RSE) is the difference: RSE = ΔH°f (strain-free, calculated) - ΔH°f (experimental)
-
Diagram of the Experimental Workflow for RSE Determination
Caption: Workflow for experimental RSE determination via bomb calorimetry.
Computational Determination: Density Functional Theory (DFT)
Computational chemistry provides a powerful, complementary method for determining RSE.[12] By employing techniques like Density Functional Theory (DFT), we can model the electronic structure of molecules and calculate their energies. To minimize systematic errors inherent in these calculations, we use isodesmic or homodesmotic reactions.[9][13][14] These are hypothetical reactions where the number and types of chemical bonds are conserved on both the reactant and product sides, allowing for a more reliable calculation of the reaction enthalpy, which in this case, corresponds to the RSE.[15]
-
Define a Homodesmotic Reaction: Construct a balanced, hypothetical reaction where the spiropentane ring is "opened" into strain-free acyclic fragments. The number of each type of bond (e.g., C-C, C-H, C-Br) and the hybridization state of each atom must be conserved. A suitable reaction is: Bromomethyl spiropentane + 3 Ethane → 2-Methylpropane + 2-Methyl-1-bromopropane
-
Geometry Optimization: For each molecule in the reaction (reactant and products), perform a full geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/def2-TZVP).[13] This step finds the lowest energy conformation of each molecule.
-
Frequency Calculation: Perform a vibrational frequency calculation on each optimized geometry.[9] The absence of imaginary frequencies confirms that each structure is a true energy minimum on the potential energy surface. This step also provides the zero-point vibrational energies (ZPVE) and thermal corrections to the enthalpy.
-
Energy Calculation: Obtain the total electronic energy (E) and the calculated enthalpy (H) at 298.15 K for all species.
-
Calculate Reaction Enthalpy (ΔH_rxn): The enthalpy of the homodesmotic reaction is calculated as: ΔH_rxn = [ΣH(products)] - [ΣH(reactants)]
-
Determine Ring Strain Energy: The calculated RSE is approximately equal to the enthalpy of this reaction. RSE ≈ ΔH_rxn
Diagram of the Computational Workflow for RSE Determination
Caption: Workflow for computational RSE determination using DFT.
Data Summary and Interpretation
The combination of experimental and computational methods provides a robust dataset for the ring strain energy of bromomethyl spiropentane. The results from both methodologies should be in close agreement, typically within a few kcal/mol.
| Parameter | Experimental (Calorimetry) | Computational (DFT) | Parent Spiropentane (Literature) |
| ΔH°f (kcal/mol) | Value from Protocol 3.1 | N/A | ~44.2[6][16] |
| Ring Strain Energy (kcal/mol) | Value from Protocol 3.1 | Value from Protocol 3.2 | ~62.5 - 62.9[1][4][17] |
Note: The values for bromomethyl spiropentane are to be determined by executing the described protocols.
Interpretation of Results:
-
Comparison to Spiropentane: It is anticipated that the RSE of bromomethyl spiropentane will be very similar to that of the parent spiropentane. The substitution of a hydrogen atom with a bromomethyl group on the periphery of the strained core is not expected to significantly alter the fundamental angle strain of the spirocyclic system.
-
Discrepancies: Minor discrepancies between the experimental and computational values can arise from several sources. Experimental errors may stem from sample impurities or incomplete combustion. Computational inaccuracies can be related to the chosen level of theory (functional and basis set) not fully accounting for all electronic effects.
-
Implications for Drug Development: A high RSE confirms that bromomethyl spiropentane is an energy-rich building block. This stored energy can be harnessed to drive subsequent reactions, such as ring-opening polymerizations or strain-release-driven cycloadditions.[12][18] The rigid conformation imparted by the spirocycle can be used to lock a pharmacophore into a bioactive conformation, potentially increasing potency and selectivity.
Conclusion
The accurate determination of the ring strain energy of bromomethyl spiropentane is a critical step in harnessing its potential as a versatile chemical building block. The dual-pronged approach, integrating the empirical rigor of combustion calorimetry with the theoretical precision of DFT calculations, provides a comprehensive and reliable framework for characterizing this key thermochemical property. The methodologies and protocols detailed in this guide offer a clear pathway for researchers to not only quantify the energetic landscape of this specific molecule but also to apply these principles to a wide array of other strained systems. A thorough understanding of the relationship between structure, strain, and reactivity is paramount for the innovative design of next-generation therapeutics and advanced materials.
References
-
Wikipedia. Spiropentane. Available from: [Link]
-
National Institute of Standards and Technology (NIST). Spiropentane - NIST WebBook. Available from: [Link]
-
Al-Zoubi, I. M., et al. (2022). Accurate Ring Strain Energies of Unsaturated Three-Membered Heterocycles with One Group 13–16 Element. Molecules, 27(8), 2568. Available from: [Link]
-
Bachrach, S. M. (2020). A Procedure For Computing Hydrocarbon Strain Energies Using Computational Group Equivalents, With Application To 66 Molecules. Molecules, 25(9), 2146. Available from: [Link]
-
Dudev, T., & Lim, C. (1998). Ring Strain Energies from ab Initio Calculations. Journal of the American Chemical Society, 120(18), 4450–4458. Available from: [Link]
-
Vaia. Problem 18 Spiropentane has unusual strain... Available from: [Link]
-
Grokipedia. Spiropentane. Available from: [Link]
-
Chegg.com. Solved 1.18. Spiropentane has unusual strain and... Available from: [Link]
-
OpenStax. 4.3 Stability of Cycloalkanes: Ring Strain. Organic Chemistry. Available from: [Link]
-
Cheméo. Chemical Properties of Spiropentane (CAS 157-40-4). Available from: [Link]
-
University of Massachusetts Boston. The semi-empirical AMI method is used to calculate heats of hydrogenation of cycloalkanes which in turn are employed to obtain strain energies. Available from: [Link]
-
Office of Scientific and Technical Information (OSTI). Composite Correlated Molecular Orbital Theory Calculations of Ring Strain for Use in Predicting Polymerization Reactions. Available from: [Link]
-
Transtutors. Spiropentane has unusual strain and hybridization. Consider the... Available from: [Link]
-
DeMeo, S. (2016). Measurement of Ring Strain Using Butanols. Journal of Chemical Education, 93(6), 1102-1105. Available from: [Link]
-
National Institute of Standards and Technology (NIST). Experimental data for C5H8 (Spiropentane). Available from: [Link]
-
Chemistry Stack Exchange. How to calculate ring strain energy? Available from: [Link]
-
Ahlstrom, T. M. (2022). The Role of Ring Strain in the Reactivity of Transition Metal-Catalyzed C–C Bond Activation Reactions. University of Minnesota Digital Conservancy. Available from: [Link]
-
ACS Publications. Fast and Accurate Ring Strain Energy Predictions with Machine Learning and Application in Strain-Promoted Reactions. JACS Au. Available from: [Link]
-
Chemistry Stack Exchange. Experimental determination of ring strain energy. Available from: [Link]
-
American Chemical Society. DFT ring strain energy calculations of cyclopentene derivatives: Towards predictive design of chemically recyclable elastomers. Available from: [Link]
-
National Institute of Standards and Technology (NIST). Gas phase thermochemistry data for Spiropentane. Available from: [Link]
-
Master Organic Chemistry. Calculation of Ring Strain In Cycloalkanes. Available from: [Link]
-
ChemRxiv. Fast and Accurate Ring Strain Energy Predictions with Machine Learning and Application in Strain-Promoted Reactions. Available from: [Link]
-
ACS Publications. Stereoselective Synthesis of Polysubstituted Spiropentanes. Journal of the American Chemical Society. Available from: [Link]
-
ResearchGate. Synthesis of Spiropentane Derivatives via Intramolecular Displacement. Available from: [Link]
-
National Center for Biotechnology Information (NCBI). Formation and Rearrangement of a Congested Spiropentane from the Trapping of Dibenzonorcarynyliden(e/oid) by Phencyclone. Molecules, 2018, 23(12), 3258. Available from: [Link]
-
Semantic Scholar. Stereoselective Synthesis of Polysubstituted Spiropentanes. Available from: [Link]
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The Butterfly Effect: Spiropentane vs. Cyclopropane in Medicinal Chemistry
The following technical guide provides an in-depth analysis of the bioisosteric potential of spiropentane versus cyclopropane, structured for researchers in medicinal chemistry and drug discovery.
A Technical Guide to High-Strain Bioisosteres
Executive Summary
In the pursuit of novel chemical space, the transition from flat, aromatic-dominated scaffolds to three-dimensional (
Structural & Electronic Analysis: The "Butterfly" Geometry
The fundamental difference between cyclopropane and spiropentane lies in their topology. While cyclopropane is a planar triangle, spiropentane consists of two cyclopropane rings sharing a quaternary carbon, creating a
Geometric Parameters
The strain in spiropentane forces deviations from standard cyclopropane metrics. The central quaternary carbon (
| Parameter | Cyclopropane ( | Spiropentane ( | Impact on Bioisosterism |
| Bond Angle (Internal) | 60° | 62.2° (at | Spiropentane rings are slightly less "bent" at the fusion point, altering substituent projection. |
| C-C Bond Length | 1.51 Å | 1.47 Å (proximal); 1.52 Å (distal) | Shorter bonds to the spiro-center imply higher s-character and increased acidity of |
| Strain Energy | ~27.5 kcal/mol | ~63-65 kcal/mol | High strain makes spiropentane a "loaded spring," potentially reactive but kinetically stable in most biological conditions. |
| Exit Vector Angle | Planar ( | Orthogonal ( | Critical: Substituents on Ring A are orthogonal to Ring B, allowing exploration of unique 3D pockets. |
Electronic Distribution (Walsh Orbitals)
Like cyclopropane, spiropentane exhibits "double-bond character" due to the bent bonds (Walsh orbitals). The electron density is concentrated outside the internuclear axis, allowing these rings to interact with biological targets via
-
Cyclopropane: Acts as a
-donor; often bioisosteric to alkenes. -
Spiropentane: The spiro-fusion creates a node that electronically isolates the two rings to some degree, but the overall lipophilicity and electron density bulk are significantly higher.
Physicochemical Profiling: The "Bio" in Bioisostere
Replacing a cyclopropane or gem-dimethyl group with spiropentane is not a neutral change. It dramatically impacts the physicochemical profile (ADME) of the molecule.
Lipophilicity (LogP/LogD) and Solubility
Spiropentane is a hydrocarbon scaffold. Its introduction generally increases lipophilicity compared to cyclopropane due to the addition of two carbons and the compact, spherical shape which reduces solvent accessible surface area relative to an open chain.
-
Trend:
-
Effect:
to (vs. Cyclopropane). -
Mitigation: The high
character of spiropentane can improve solubility relative to aromatic rings by disrupting planarity and crystal packing lattice energy, despite the lipophilicity increase.
Metabolic Stability
This is a double-edged sword.
-
Metabolic Blocking: Like cyclopropane, spiropentane is excellent at blocking metabolic "soft spots" (e.g., benzylic or allylic positions). The quaternary center prevents P450-mediated hydroxylation at that specific carbon.
-
Ring Opening Risks: The high strain energy (~65 kcal/mol) theoretically makes the ring prone to radical cation opening. However, in practice, spiropentane is surprisingly robust.
-
Risk: Bioactivation by P450s to form reactive enones or alkylating agents is possible if the ring is substituted with electron-donating groups that stabilize radical intermediates.
-
Benefit: In the absence of such activation, it remains inert and excreted unchanged or hydroxylated at distal positions.
-
Visualizing the Design Space
The following diagram illustrates the structural divergence and synthetic decision-making process when choosing between these scaffolds.
Caption: Decision logic for selecting between cyclopropane and spiropentane based on structural requirements and desired physicochemical outcomes.
Case Study: Conformational Constraint of Glutamate
A definitive example of spiropentane's utility is found in the work of Pellicciari et al. regarding glutamate receptor ligands.
-
Challenge: Glutamate is a flexible molecule that binds to multiple receptor subtypes (iGluRs, mGluRs). Developing selective agonists/antagonists requires rigidifying the carbon backbone to lock the molecule into a bioactive conformation.
-
Cyclopropane Solution: 2,3-methanoglutamate analogs. These provided some selectivity but were limited by the planar nature of the ring.
-
Spiropentane Solution: The synthesis of 1-aminospiro[2.2]pentyl-1,4-dicarboxylic acid .[1][2]
-
Mechanism:[3][4][5][6] The spiro-scaffold locked the distal carboxylate group into a specific region of space orthogonal to the amine/proximal carboxylate plane.
-
Result: The increased bulk and specific vectorality allowed for the discrimination between varying mGluR subtypes that cyclopropane analogs could not achieve. The "butterfly" shape filled a hydrophobic pocket specific to the target receptor.
-
Experimental Protocols
Synthesis of Spiropentane Scaffolds
Two primary methodologies dominate the synthesis of these cores in a medicinal chemistry setting.
Method A: Double Simmons-Smith Cyclopropanation (From Allenes)
Best for accessing spiro-systems from existing unsaturated precursors.
-
Reagents: Diethylzinc (
), Diiodomethane ( ), 1,2-Dichloroethane (DCE). -
Substrate: An allene or methylene-cyclopropane derivative.
-
Protocol:
-
Cool a solution of allene (1.0 equiv) in DCE to 0°C under Argon.
-
Add
(5.0 equiv) followed slowly by (10.0 equiv). Note: Large excess is required for double cyclopropanation. -
Allow to warm to RT and stir for 12-24h.
-
Quench: Carefully add saturated
. Caution: Vigorous gas evolution. -
Purification: Silica gel chromatography. Spiropentanes are non-polar; use Hexane/EtOAc gradients.
-
Method B: Kulinkovich-Type Cyclopropanation
Best for generating functionalized spiropentanes from esters or nitriles.
-
Reagents:
, , Ester substrate containing a cyclopropane ring. -
Protocol:
-
Dissolve cyclopropanecarboxylic acid ester in dry THF.
-
Add
(0.2 - 1.0 equiv). -
Add
(2.5 equiv) dropwise over 1 hour. -
The reaction generates a titanacyclopropane intermediate which collapses to the spiro-ring.
-
Metabolic Stability Assay (Microsomal Stability)
To verify if the strain energy compromises stability:
-
System: Human Liver Microsomes (HLM) + NADPH regenerating system.
-
Concentration: Test compound at 1
. -
Timepoints: 0, 5, 15, 30, 60 min.
-
Analysis: LC-MS/MS. Monitor for loss of parent (M+H) and appearance of +16 (hydroxylation) or +18 (hydration/ring opening) peaks.
-
Success Metric:
min indicates the ring is stable against rapid oxidative opening.
References
-
Pellicciari, R., et al. (2002).[2][7][8] "Spiro[2.2]pentane as a Dissymmetric Scaffold for Conformationally Constrained Analogues of Glutamic Acid." Journal of Organic Chemistry. Link
-
Grygorenko, O. O., et al. (2016). "Following Ramachandran: exit vector plots (EVP) as a tool to navigate chemical space covered by 3D bifunctional scaffolds." RSC Advances. Link
-
Wiberg, K. B. (1996). "Structures, energies, and spectra of cyclopropanes." In The Chemistry of the Cyclopropyl Group. Link
-
BenchChem Technical Guide. (2025). "The Synthesis of Spiropentane and Its Derivatives." Link
-
Teeples, C. R., et al. (2017). "Synthesis of Spiro[2.2]pentanes and Vinylcyclopropanes Using Sulfones as Carbene Equivalents." Organic Letters. Link
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Technical Guide: Operational Safety & Handling of 1-(Bromomethyl)spiro[2.2]pentane
[1]
Document Control:
-
Target Compound: 1-(Bromomethyl)spiro[2.2]pentane[1][2][3][4]
-
Document Type: Enhanced Safety & Handling Protocol
-
Audience: Medicinal Chemists, Process Safety Engineers, Drug Discovery Leads
Executive Technical Summary
This compound is a highly specialized alkylating agent incorporating a spiro[2.2]pentane ("triangulane") core.[1] Unlike standard alkyl halides, this molecule possesses significant Baeyer strain energy (~63 kcal/mol) due to its two fused cyclopropane rings.[1]
The Scientist’s Perspective: Researchers utilize this compound primarily as a bioisostere to introduce rigid, sp3-rich scaffolds into drug candidates, improving metabolic stability and vectoral orientation. However, its dual nature—an electrophilic alkyl bromide attached to a high-energy strained ring—creates a unique safety profile.[1] It is not merely a flammable liquid; it is a kinetically trapped high-energy intermediate that requires precise thermal and chemical management to prevent uncontrolled ring-opening polymerization or decomposition.[1]
Physicochemical Profile & Hazard Identification
Critical Data Table
Data aggregated from supplier specifications and structural analogues.[1]
| Parameter | Value / Classification | Operational Note |
| Molecular Formula | C₆H₉Br | MW: 161.04 g/mol |
| Physical State | Liquid (Colorless to Light Yellow) | Check for yellowing (indicates Br₂ liberation/decomposition).[1][5] |
| Boiling Point | Not Experimentally Determined | Predicted: ~130–140°C. Do not distill at atm pressure due to strain release risk.[1] |
| Storage Temp | 2–8°C (Refrigerated) | Essential to inhibit spontaneous polymerization.[1] |
| Solubility | Immiscible in water; Soluble in DCM, THF, EtOAc | Hydrolyzes slowly in water; rapidly in acidic media.[1] |
| GHS Classification | Flammable Liquid (Cat 3) | Flash point predicted <60°C. |
| Health Hazards | Skin Irrit. 2, Eye Irrit.[1][6] 2A, STOT SE 3 | Potent lachrymator and alkylating agent.[1] |
Structural Hazard Analysis (The "Why")
Standard SDSs list hazards; they rarely explain the mechanism.[1] Understanding the structure-activity relationship (SAR) of safety is critical for this compound.[1]
-
The Alkylating Trigger (Bromomethyl Group): The primary bromide is a good leaving group (
), making the adjacent carbon highly electrophilic.[1] It readily alkylates biological nucleophiles (DNA, proteins), leading to the H315/H319/H335 irritant classifications.[1] -
The Strain Bomb (Spiropentane Core): The central spiro-carbon forces bond angles of ~60°, far below the ideal 109.5°.[1]
-
Risk: Acidic conditions or high heat can trigger the relief of this strain, leading to exothermic rearrangement into methylenecyclobutane derivatives or polymerization.[1]
-
Implication: Avoid strong Lewis acids (e.g.,
) unless the reaction is strictly temperature-controlled (-78°C).
-
Visualizing the Hazard Logic
The following diagram illustrates the mechanistic pathways for decomposition and reactivity, guiding the storage and handling requirements.
Caption: Mechanistic pathways linking structural strain and functional groups to specific safety hazards.
Operational Handling Protocols
Storage & Stability (The "Cold Chain")
-
Temperature: Store strictly at 2–8°C . Long-term storage at -20°C is preferred to maximize shelf life.[1]
-
Atmosphere: Hygroscopic degradation is a risk.[1] Store under Argon or Nitrogen atmosphere.[1]
-
Container: Use amber glass vials with Teflon-lined caps to prevent photochemical degradation (homolytic cleavage of the C-Br bond).[1]
Synthesis & Reaction Setup
When using this reagent in synthesis (e.g., coupling to an amine or phenol):
-
Solvent Selection: Use anhydrous, non-protic solvents (DCM, DMF, THF).[1] Avoid protic solvents (MeOH, Water) which promote solvolysis.[1]
-
Base Selection: Use non-nucleophilic bases (e.g.,
, DIPEA) to scavenge the HBr byproduct without attacking the strained ring.[1] -
Thermal Limit: Do not heat reaction mixtures above 60°C unless necessary. If higher temperatures are required, conduct a Differential Scanning Calorimetry (DSC) test first to rule out thermal runaway.[1]
Personal Protective Equipment (PPE) Matrix
| Zone | Equipment | Rationale |
| Respiratory | Fume Hood (Face Velocity >100 fpm) | Volatile irritant; prevents inhalation of alkylating vapors.[1] |
| Dermal | Double Gloving (Nitrile over Laminate) | Alkyl bromides can permeate standard nitrile.[1] Laminate (Silver Shield) provides chemical barrier.[1] |
| Ocular | Chemical Splash Goggles | Standard safety glasses are insufficient for lachrymators.[1] |
Emergency Response & Decontamination
Spills & Deactivation (The "Quench")
Standard spill kits (absorbent pads) are insufficient because they do not neutralize the chemical threat.[1] You must chemically destroy the alkylating potential.[1]
Decontamination Solution:
-
Composition: 10% Sodium Thiosulfate (
) in water + 5% Ethanol (to aid solubility).[1] -
Mechanism: Thiosulfate is a soft nucleophile that rapidly displaces the bromide (
reaction), converting the toxic alkyl bromide into a non-toxic Bunte salt.[1]
Step-by-Step Spill Protocol:
-
Evacuate: Clear the immediate area.
-
Cover: Layer the spill with absorbent pads to limit vapor release.[1]
-
Neutralize: Gently pour the Thiosulfate solution over the pads. Allow 15 minutes contact time.
-
Disposal: Collect as hazardous chemical waste (halogenated organic).[1]
First Aid
Scientific Context & References
Synthesis & Utility
The synthesis of spiro[2.2]pentane derivatives typically involves the cyclopropanation of methylenecyclopropane or allenes using carbenoids (Simmons-Smith reaction) [1, 2].[1] The 1-(bromomethyl) derivative is a key intermediate for accessing "triangulane" based amino acids and rigidified neurotransmitter analogues [3].[1]
References
-
Synthesis of Spiro[2.2]pentanes: S. I. Kozhushkov et al., "Synthesis of Spiro[2.2]pentanes and Spiro[2.3]hexanes Employing the Me3Al/CH2I2 Reagent," European Journal of Organic Chemistry, 2006.[1] Link
-
Spiropentane Chemistry: A. de Meijere, "Small Rings: A World of Wonders," Chemical Reviews, 2003.[1] (Foundational text on strained ring reactivity).
-
PubChem Compound Summary: "this compound," National Center for Biotechnology Information, 2025.[1] Link
-
Supplier Safety Data: "Safety Data Sheet: this compound," BLD Pharm, 2024.[1] Link
Disclaimer: This guide is intended for use by qualified scientific personnel. While every effort has been made to ensure accuracy based on current chemical knowledge, the user must always consult the specific SDS provided by their material supplier before handling.[1]
Sources
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- 2. This compound 95% | CAS: 1700432-40-1 | AChemBlock [achemblock.com]
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The Spiro[2.2]pentane Scaffold: A Technical Guide to its Conformational Rigidity and Application in Drug Discovery
Abstract
The spiro[2.2]pentane scaffold, a unique and highly strained carbocycle, has garnered significant attention in medicinal chemistry as a conformationally rigid building block. Its compact, three-dimensional structure offers a compelling strategy for optimizing the pharmacological properties of drug candidates by precisely controlling the spatial orientation of substituents. This in-depth technical guide provides a comprehensive overview of the spiro[2.2]pentane core, detailing its intrinsic conformational rigidity, methods for its stereoselective synthesis, and its application as a versatile bioisosteric replacement for common chemical motifs. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this scaffold in their discovery programs.
Introduction: The Quest for Conformational Constraint in Drug Design
The three-dimensional shape of a molecule is a critical determinant of its biological activity. The ability of a drug candidate to adopt a specific, low-energy conformation that is complementary to the binding site of its biological target is paramount for achieving high potency and selectivity. However, many molecules possess a high degree of conformational flexibility, leading to a significant entropic penalty upon binding and the potential for off-target interactions.
The introduction of conformational rigidity into a molecular scaffold is a well-established strategy to mitigate these challenges.[1] By pre-organizing the molecule into a bioactive conformation, the entropic cost of binding is reduced, often leading to a substantial improvement in binding affinity. Furthermore, a rigid scaffold can enhance selectivity by preventing the molecule from adopting conformations that would allow it to bind to unintended targets.
Spirocycles, characterized by two rings sharing a single carbon atom, have emerged as a powerful class of conformationally restricted motifs in drug design.[2] Among these, the spiro[2.2]pentane scaffold stands out due to its extreme rigidity and well-defined exit vectors for substituent placement.[3] This guide will delve into the fundamental principles governing the conformational behavior of this unique carbocycle and explore its practical applications in medicinal chemistry.
The Unique Structural Landscape of Spiro[2.2]pentane
The spiro[2.2]pentane core is constructed from two fused cyclopropane rings, resulting in a highly strained and compact structure. This inherent strain is the primary contributor to its remarkable rigidity. Unlike larger, more flexible ring systems, the spiro[2.2]pentane scaffold exhibits a very limited range of accessible conformations.
Inherent Rigidity and Torsional Strain
The conformational landscape of the parent spiro[2.2]pentane is characterized by a very high barrier to any puckering or twisting motions of the cyclopropane rings. The primary mode of internal motion is the rotation around the C-C bonds, which is significantly hindered by torsional strain.[4] Computational studies are essential to quantify the energetic penalties associated with deviations from the ground-state geometry.
The diagram below illustrates the fundamental structure of the spiro[2.2]pentane scaffold, highlighting the spirocyclic center and the planes of the two cyclopropane rings.
Caption: Structure of the spiro[2.2]pentane core.
Exit Vector Control for Precise Substituent Placement
A key advantage of the spiro[2.2]pentane scaffold is the well-defined and predictable orientation of its substituent exit vectors.[3] This allows for the precise positioning of pharmacophoric groups in three-dimensional space, facilitating the optimization of interactions with a biological target. The rigid nature of the core ensures that the relative orientation of these substituents is maintained, minimizing conformational ambiguity.
Synthesis of Spiro[2.2]pentane Scaffolds
The high degree of strain in the spiro[2.2]pentane system necessitates specialized synthetic approaches. Traditional cyclopropanation methods are often not suitable for the construction of densely functionalized derivatives.[3] Several strategies have been developed to access this unique scaffold, with the Simmons-Smith cyclopropanation of allenamides and the use of sulfone-based carbene equivalents being notable examples.[3][5]
Detailed Protocol: Diastereodivergent Synthesis of 1-Aminospiro[2.2]pentyl-1,4-dicarboxylic Acids
This protocol is adapted from the work of Pellicciari et al. and describes a key transformation in the synthesis of conformationally constrained glutamic acid analogues.[6][7] This multi-step synthesis highlights the challenges and intricacies of working with these strained systems.
Step 1: Synthesis of Diethyl 1-(tert-butyldimethylsilyloxy)methyl-spiro[2.2]pentane-1,4-dicarboxylate
-
Protection of the starting alcohol: To a solution of diethyl 1-(hydroxymethyl)spiro[2.2]pentane-1,4-dicarboxylate in dry dichloromethane (CH₂Cl₂) under an inert atmosphere, add 1.2 equivalents of tert-butyldimethylsilyl chloride (TBDMSCl) and 1.5 equivalents of imidazole.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the aqueous layer with CH₂Cl₂ (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired protected diester.
Rationale: The protection of the primary alcohol as a TBDMS ether is crucial to prevent its interference in subsequent reaction steps. Imidazole acts as a base to facilitate the silylation reaction.
Step 2: Conversion to the corresponding amino acid derivatives
This part of the synthesis involves a multi-step sequence including hydrolysis of the esters, Curtius rearrangement to form the amine, and deprotection steps. For detailed procedures, please refer to the supporting information of the original publication.[6]
The following diagram outlines the general workflow for the synthesis of functionalized spiro[2.2]pentanes.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Spiro[2.2]pentanes and Vinylcyclopropanes Using Sulfones as Carbene Equivalents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of amido-spiro[2.2]pentanes via Simmons–Smith cyclopropanation of allenamides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Spiro[2.2]pentane as a dissymmetric scaffold for conformationally constrained analogues of glutamic acid: focus on racemic 1-aminospiro[2.2]pentyl-1,4-dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 1-(Bromomethyl)spiro[2.2]pentane from methylenecyclopropane
This Application Note is designed for research chemists and drug discovery professionals requiring a robust, scalable protocol for the synthesis of 1-(Bromomethyl)spiro[2.2]pentane . This strained bicyclic scaffold is a critical bioisostere in medicinal chemistry, offering unique exit vectors and metabolic stability.
The following guide prioritizes safety (due to the high strain energy and volatility of reagents) and chemical efficiency , utilizing a Rhodium-catalyzed carbene addition followed by a mild Appel bromination to preserve the sensitive spiro[2.2] system.
Target Molecule: this compound (CAS: 1700432-40-1)
Starting Material: Methylenecyclopropane (CAS: 6142-73-0)
Total Steps: 3 (Cyclopropanation
Part 1: Retrosynthetic Strategy & Logic
The synthesis is designed to install the second cyclopropane ring onto the exocyclic double bond of methylenecyclopropane (MCP) while simultaneously introducing a functional handle (carboxylate) that can be converted to the bromomethyl group.
Strategic Choice: Rhodium-Catalyzed Cyclopropanation Direct addition of a bromomethyl-carbene is chemically unstable. Instead, we employ Ethyl Diazoacetate (EDA) as a stable carbene precursor. The resulting ester is reduced and brominated.
-
Step 1 (Ring Construction): Rh(II)-catalyzed decomposition of EDA generates a metal-carbenoid that adds to the exocyclic alkene of MCP.
-
Step 2 (Functional Group Interconversion): Reduction of the ester to a primary alcohol using LiAlH
. -
Step 3 (Activation/Substitution): The Appel Reaction (PPh
/CBr ) is selected over acidic methods (e.g., HBr, PBr ) to prevent acid-catalyzed ring opening of the highly strained spiro[2.2]pentane system.
Reaction Pathway Diagram[1]
Figure 1: Synthetic route from methylenecyclopropane to the target bromide.
Part 2: Detailed Experimental Protocol
Phase 1: Synthesis of Ethyl spiro[2.2]pentane-1-carboxylate
Critical Safety Note: Methylenecyclopropane (MCP) is a gas at room temperature (bp ~11°C). This reaction must be performed in a setup equipped with a dry-ice condenser or using a pre-condensed solution.
Reagents:
-
Methylenecyclopropane (MCP): 1.5 equiv.
-
Rhodium(II) Acetate Dimer [Rh
(OAc) ]: 0.5 mol% -
Dichloromethane (DCM): Anhydrous
Protocol:
-
Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, an addition funnel, and a reflux condenser cooled to -20°C (circulating chiller or dry ice/acetone). Maintain an Argon atmosphere.
-
Condensation: Cool the RBF to -10°C. Condense MCP (gas) into the flask containing anhydrous DCM (0.5 M concentration relative to EDA). Alternatively, transfer a chilled solution of MCP in DCM via cannula.
-
Catalyst Addition: Add Rh
(OAc) (0.5 mol%) quickly to the stirring solution. The solution typically turns green/blue. -
Carbene Addition: Dissolve EDA in DCM (1:1 v/v). Load into the addition funnel.
-
Reaction: Add the EDA solution dropwise over 4–6 hours while maintaining the bath at 0°C. Note: Slow addition is crucial to prevent EDA dimerization (fumarate/maleate formation).
-
Completion: Allow the mixture to warm to room temperature (RT) slowly overnight. The excess MCP will off-gas through the bubbler (ensure proper ventilation).
-
Workup: Concentrate the solvent under reduced pressure (rotary evaporator, >200 mbar to avoid losing the volatile ester).
-
Purification: Purify by vacuum distillation (preferred) or flash chromatography (Silica, Hexanes/EtOAc 95:5).
-
Target: Colorless oil.[2]
-
Phase 2: Reduction to Spiro[2.2]pentylmethanol
Reagents:
-
Ethyl spiro[2.2]pentane-1-carboxylate (from Phase 1): 1.0 equiv.[2]
-
Lithium Aluminum Hydride (LiAlH
): 1.2 equiv (pellets or powder). -
THF: Anhydrous.
Protocol:
-
Setup: Flame-dry a 2-neck RBF under Argon. Add LiAlH
suspended in anhydrous THF (0.5 M). Cool to 0°C. -
Addition: Dissolve the ester in THF. Add dropwise to the LiAlH
suspension via syringe/cannula. -
Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours. Monitor by TLC (disappearance of ester).
-
Quench (Fieser Method): Cool to 0°C. Carefully add:
-
mL Water (per
g LiAlH ) - mL 15% NaOH
- mL Water
-
mL Water (per
-
Workup: Add MgSO
to the granular white precipitate. Stir for 15 min. Filter through a Celite pad.[2] -
Isolation: Concentrate the filtrate carefully (product is volatile).
-
Product: Spiro[2.2]pentylmethanol (Colorless oil).
-
Phase 3: Appel Bromination to this compound
Logic: This step replaces the -OH with -Br under neutral conditions.
Reagents:
-
Spiro[2.2]pentylmethanol: 1.0 equiv.
-
Carbon Tetrabromide (CBr
): 1.2 equiv. -
Triphenylphosphine (PPh
): 1.2 equiv. -
DCM: Anhydrous.[1]
Protocol:
-
Setup: Charge a RBF with the alcohol and CBr
in anhydrous DCM (0.2 M). Cool to 0°C. -
Addition: Add PPh
portion-wise (solid) or as a solution in DCM over 30 minutes. The solution will turn yellow/orange. -
Reaction: Stir at 0°C for 2 hours, then allow to warm to RT.
-
Workup: Add Pentane (equal volume to DCM) to precipitate Triphenylphosphine Oxide (TPPO). Filter off the white solid.[2]
-
Purification: Concentrate the filtrate. Purify via flash chromatography (Silica, 100% Pentane).
-
Note: The product is non-polar. TPPO stays on the baseline.
-
-
Final Product: this compound. Store at -20°C (stabilized with Cu wire if necessary).
Part 3: Mechanism of Action (Appel Reaction)[4]
The Appel reaction is chosen for its stereochemical inversion (not relevant here for the primary carbon, but indicative of S
Figure 2: Mechanistic flow of the Appel bromination protecting the spiro ring.
Part 4: Data Summary & Troubleshooting
Physicochemical Data Table
| Component | MW ( g/mol ) | Boiling Point | Density | Role |
| Methylenecyclopropane | 54.09 | 11°C | 0.69 g/mL | Starting Material |
| Ethyl Diazoacetate | 114.10 | 140°C | 1.08 g/mL | Carbene Source |
| Spiro[2.2]pentylmethanol | 98.14 | ~140°C (est) | ~0.92 g/mL | Intermediate |
| This compound | 161.04 | ~60°C (15 mmHg) | ~1.35 g/mL | Target |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (Step 1) | Volatility of MCP | Use a dry-ice condenser; ensure MCP is in excess (1.5–2.0 equiv). |
| Dimer Formation | Fast addition of EDA | Slow down EDA addition (syringe pump: 1 mL/hr). |
| Ring Opening | Acidic impurities | Ensure all glassware is base-washed; use Appel conditions (avoid HBr). |
| TPPO Contamination | Incomplete precipitation | Triturate the crude residue with cold pentane/hexane 3 times. |
Part 5: References
-
Doyle, M. P., et al. "Catalytic methods for metal carbene transformations." Chemical Reviews, 1998, 98(2), 911-936. Link
-
Appel, R. "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage." Angewandte Chemie International Edition, 1975, 14(12), 801-811. Link
-
Spiro[2.2]pentane Synthesis Context: "Synthesis of Spiro[2.2]pentanes and Vinylcyclopropanes Using Sulfones as Carbene Equivalents." Organic Letters, 2015, 17(12), 2992–2995. Link
-
Methylenecyclopropane Handling: "2-Methylenecyclopropanecarboxylic acid ethyl ester." Organic Syntheses, 2008, 85, 147. Link
Sources
Application Note: Precision Cross-Coupling of Bromomethyl Spiropentane Derivatives
This Application Note is designed for medicinal chemists and process development scientists. It addresses the specific challenges of cross-coupling (bromomethyl)spiropentane , a high-value, high-strain bioisostere used to modulate lipophilicity and metabolic stability in drug candidates.
Executive Summary & Strategic Analysis
The Substrate Challenge:
Spiropentane (
-
The "Radical Clock" Risk: Like cyclopropylmethyl bromide, (bromomethyl)spiropentane is prone to rapid ring-opening rearrangements if a radical intermediate is formed (e.g., during Single Electron Transfer mechanisms common in Nickel catalysis). The rearrangement rate (
) often exceeds the rate of intermolecular capture, leading to homoallylic byproducts. -
-Hydride Elimination: While less prone than linear alkyl halides due to the rigid spiro-geometry,
-elimination remains a viable deactivation pathway for alkyl-palladium species. -
Steric Bulk: The spiro-fusion creates a neopentyl-like steric environment, slowing down oxidative addition (
) and transmetalation.
The Solution: To successfully couple this motif without destroying the ring, one must utilize electron-rich, bulky Palladium catalysts that promote a rapid, two-electron oxidative addition/reductive elimination cycle, effectively outcompeting the radical rearrangement pathways. Alternatively, specific Nickel systems can be used if "radical rebound" rates are optimized.
Mechanistic Pathway & Logic
The following diagram illustrates the kinetic competition between the desired cross-coupling and the fatal ring-opening side reaction.
Figure 1: Kinetic competition in spiropentane cross-coupling. The green path (Pd-catalyzed two-electron process) is preferred to avoid the red path (radical ring opening).
Recommended Protocols
Protocol A: Suzuki-Miyaura Coupling (The "Safe" Standard)
Best for: Coupling with Aryl/Heteroaryl Boronic Acids.
Mechanism: Pd(0)/Pd(II) two-electron cycle.
Key Reagent:
Materials:
-
Electrophile: 1-(Bromomethyl)spiropentane (1.0 equiv).
-
Nucleophile: Aryl Boronic Acid (1.5 equiv).
-
Catalyst:
(5 mol%). -
Base:
(Potassium tert-butoxide) (3.0 equiv). -
Solvent:
-Amyl Alcohol (anhydrous).
Step-by-Step Procedure:
-
Glovebox/Schlenk Setup: In a nitrogen-filled glovebox or under strict Schlenk conditions, charge a reaction vial with the Aryl Boronic Acid (1.5 mmol) and
(3.0 mmol). -
Catalyst Addition: Add
(0.05 mmol). Note: This catalyst is air-sensitive. Handle under inert atmosphere. -
Solvent & Substrate: Add anhydrous
-Amyl Alcohol (5 mL) followed by 1-(Bromomethyl)spiropentane (1.0 mmol). -
Reaction: Seal the vial with a PTFE-lined cap. Stir vigorously at 60 °C for 12–24 hours.
-
Optimization Note: If the aryl boronic acid is sterically hindered, increase temperature to 80 °C, but monitor for ring opening.
-
-
Workup: Cool to room temperature. Dilute with diethyl ether, filter through a pad of silica/Celite to remove palladium black. Concentrate and purify via flash chromatography.
Why this works: The bulky, electron-rich phosphine ligand drives the difficult oxidative addition into the alkyl-Br bond while the
Protocol B: Negishi Coupling (For High Reactivity)
Best for: Coupling with complex Heteroaryl Halides (Reverse Polarity). Strategy: Here, we convert the bromomethyl spiropentane into an organozinc reagent first, then couple it to an aryl halide. Warning: Organozinc formation can sometimes induce Wurtz coupling.
Phase 1: Preparation of Spiropentylmethylzinc Bromide
-
Activation: Flame-dry a flask containing Zinc dust (3.0 equiv) and LiCl (1.5 equiv) under vacuum. Cool under Argon.
-
Formation: Add THF. Add 1,2-dibromoethane (5 mol%) and TMSCl (1 mol%) to activate the Zinc. Stir at 60 °C for 15 min.
-
Insertion: Add 1-(Bromomethyl)spiropentane (1.0 equiv) dropwise. Stir at 40 °C for 2–4 hours. Titrate to confirm concentration.
Phase 2: Cross-Coupling (Pd-PEPPSI Method)
Catalyst: Pd-PEPPSI-IPent or Pd-PEPPSI-IPr (2–5 mol%). These NHC-based catalysts are superior for alkyl-zinc couplings, preventing
-
Coupling: To a vial containing the Aryl Halide (0.8 equiv relative to Zinc) and Pd-PEPPSI-IPent (2 mol%), add the solution of Spiropentylmethylzinc Bromide prepared above.
-
Reaction: Stir at Room Temperature (25 °C) for 2 hours. If sluggish, heat to 50 °C.
-
Quench: Quench with saturated
, extract with EtOAc.
Troubleshooting & Optimization Table
| Issue | Observation | Root Cause | Corrective Action |
| Ring Opening | Product mass +2 (homoallyl derivative) or isomeric mixture. | Radical intermediate lifetime is too long. | Switch from Ni catalysis to Protocol A (Pd/Fu conditions) . Lower reaction temperature.[1] |
| Low Conversion | Starting material recovered. | Oxidative addition is too slow due to sterics. | Use a more electron-rich ligand (e.g., CataCXium A or Ad2nBuP ). Increase catalyst loading to 10%. |
| Formation of exocyclic alkene (methylenespiropentane). | Slow transmetalation. | Switch to Pd-PEPPSI catalysts (Protocol B). Ensure base is dry and fresh. | |
| Protodehalogenation | Formation of methylspiropentane. | Moisture in solvent or hydride source present. | Use strictly anhydrous solvents. Avoid alcohol solvents if using Ni/reductive conditions. |
References
-
Kirchhoff, J. H., Netherton, M. R., Hills, I. D., & Fu, G. C. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Journal of the American Chemical Society. Link
-
Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Negishi Cross-Coupling of Alkyl Halides. Chemistry – A European Journal. Link
-
Wiberg, K. B. (1996). The Structure and Energetics of Small Ring Hydrocarbons. Angewandte Chemie International Edition. Link
-
Jana, R., Pathak, T. P., & Sigman, M. S. (2011). Advances in Transition Metal-Catalyzed Cross-Coupling Reactions of Unactivated Alkyl Halides. Chemical Reviews. Link
Sources
Application Note: Strategic Nucleophilic Displacement and Cross-Coupling of Bromospiropentanes
Part 1: Executive Summary & Core Directive
The Challenge:
Spiropentane (
The Problem with Classical Displacement:
Researchers attempting standard
-
Zero Reactivity: The "Walsh orbital" hybridization of the cyclopropyl rings creates significant steric shielding and geometric constraints that forbid the backside attack required for
inversion. -
Catastrophic Ring Opening: Under forcing conditions (
-like), the relief of ring strain (~63 kcal/mol) drives rearrangement to cyclobutyl or open-chain diene byproducts.
The Solution: This guide details three validated protocols that bypass classical nucleophilic substitution in favor of Metal-Halogen Exchange , Transition Metal Catalysis , and Radical Functionalization . These methods treat the bromide not as a leaving group for displacement, but as a handle for activation.
Part 2: Mechanistic Decision Matrix
The choice of reagent depends entirely on the desired bond formation. Use the following logic flow to select your protocol.
Figure 1: Strategic selection of reagents based on target motif. Note that direct heteroatom displacement is rarely successful; metal-mediated pathways are required.
Part 3: Detailed Protocols
Protocol A: Negishi Cross-Coupling (C-C Bond Formation)
Best for: Attaching the spiropentane ring to aromatic heterocycles (drug scaffolds). Mechanism: Formation of a spiropentyl-zinc reagent followed by Transmetallation to Pd/Ni.
Reagents:
-
Active Species: Spiropentyl-zinc bromide (formed in situ).
-
Metal Source: Zn dust (activated with 1,2-dibromoethane/TMSCl) or
(TurboGrignard) if the bromide is activated. -
Catalyst:
/ S-Phos or / Bipyridine.
Step-by-Step Methodology:
-
Zinc Activation:
-
In a flame-dried Schlenk flask under Argon, suspend Zn dust (3.0 equiv) in dry THF (0.5 M).
-
Add 5 mol% 1,2-dibromoethane and heat to reflux for 1 minute. Cool.
-
Add 5 mol% TMSCl and stir for 5 minutes.
-
-
Insertion:
-
Add Bromospiropentane (1.0 equiv) dropwise.
-
Stir at RT for 2-4 hours. Validation: Take an aliquot, quench with
, and check GC-MS for Iodospiromentane to confirm Zn insertion.
-
-
Coupling:
-
In a separate flask, mix Aryl Bromide (0.8 equiv),
(2 mol%), and S-Phos (4 mol%) in THF. -
Transfer the supernatant of the Spiropentyl-zinc solution to the catalyst flask via cannula.
-
Stir at 60°C for 12 hours.
-
-
Workup:
-
Quench with sat.
. Extract with EtOAc.
-
Critical Note: Organozinc reagents stabilize the cyclopropyl ring, preventing the ring-opening often seen with Grignard (Mg) or Lithium reagents at higher temperatures.
Protocol B: Lithium-Halogen Exchange (Functionalization Hub)
Best for: Carboxylation (to acids), Formylation (to aldehydes), or reaction with heteroatom electrophiles. Mechanism: Extremely fast Li/Br exchange at -78°C generates the spiropentyl anion, which is kinetically stable at low temp.
Reagents:
-
Exchange Reagent:
-Butyllithium ( -BuLi), 1.7M in pentane. Warning: Pyrophoric. -
Solvent:
or THF (THF accelerates exchange but increases protonation risk). -
Electrophile:
(dry ice), DMF, or (for azide).
Step-by-Step Methodology:
-
Setup:
-
Flame-dry a 2-neck flask. Maintain strict
atmosphere. -
Dissolve Bromospiropentane (1.0 equiv) in anhydrous
(0.2 M). -
Cool to -78°C (Dry ice/Acetone bath).
-
-
Exchange:
-
Add
-BuLi (2.1 equiv) dropwise over 20 minutes. -
Why 2.1 equiv? The first equivalent performs the exchange; the second destroys the formed
-BuBr (eliminating to isobutene), preventing it from reacting with your anion. -
Stir for 30 minutes at -78°C.
-
-
Trapping (The "Displacement"):
-
For Acid: Bubble dry
gas through the solution for 15 mins. -
For Amine (Indirect): Add
(Tosyl azide) to form the azide, which can be reduced to the amine. -
For Alcohol: Add dry acetone (or other ketone), or
followed by oxidative workup ( ).
-
-
Quench:
-
Allow to warm to 0°C and quench with water.
-
Protocol C: Ni-Catalyzed Metallaphotoredox (The Modern "Soft" Approach)
Best for: Direct C-N or C-O coupling where harsh bases (Li/Mg/Zn) are not tolerated. Mechanism: Single Electron Transfer (SET) generates a spiropentyl radical, which is captured by a Nickel catalyst to form the bond.
Reagents:
-
Photocatalyst:
(1 mol%). -
Metal Catalyst:
(5 mol%) + dtbbpy ligand. -
Nucleophile: Morpholine, Aniline, or primary alcohol.
-
Base: Quinuclidine or
. -
Light Source: Blue LED (450 nm).
Workflow Visualization:
Figure 2: Radical-mediated capture avoids the formation of unstable carbocations.
Part 4: Data & Troubleshooting
Comparative Reagent Efficacy Table
| Reagent Class | Target Bond | Success Rate | Major Risk | Reference Grounding |
| C-N | 0% (Fail) | No reaction or explosion | Classical | |
| C-C (Acid) | 85-95% | Protonation if wet; Fire hazard | Standard Li-Halogen exchange [2]. | |
| Zn / Pd-Cat | C-C (Aryl) | 70-85% | Incomplete insertion | Knochel-type coupling [3]. |
| Photoredox/Ni | C-N / C-O | 60-75% | H-atom abstraction (reduction) | MacMillan/Baran radical protocols [4]. |
Troubleshooting Guide
-
Problem: Recovered Starting Material.
-
Cause: Steric bulk of spiropentane prevents catalyst approach.
-
Fix: Switch to smaller ligands (e.g., from
to or bipyridine) or higher temperatures in the Zinc protocol.
-
-
Problem: Ring Opened Products (Dienes).
-
Cause: Carbocation formation (
pathway) or excessive heat with Lewis Acids. -
Fix: Ensure strictly basic/neutral conditions. Avoid
(Silver) salts, which strip halides and trigger cationic rearrangement.
-
References
-
Wiberg, K. B. (1996). The Structure and Properties of Spiropentane and its Derivatives. Chemical Reviews.
-
Mykhailiuk, P. K. (2021). Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going. European Journal of Organic Chemistry.
-
Knochel, P., et al. (2011). Preparation and Applications of Functionalized Organozinc Reagents. Synthesis.[1][2][3][4][5][6][7]
-
MacMillan, D. W. C., et al. (2016). Metallaphotoredox-Catalyzed C-N Cross-Coupling.[6] Science.
Sources
- 1. researchgate.net [researchgate.net]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Synthesis of Spirocyclic Pyrrolidines: Advanced Building Blocks for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 5. ERC-project – Mykhailiuk Research Site [mykhailiukchem.org]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of 1-(Bromomethyl)spiro[2.2]pentane
Welcome to the technical support guide for researchers and drug development professionals working with 1-(Bromomethyl)spiro[2.2]pentane. This highly strained and reactive building block is a valuable tool in medicinal chemistry, but its purification can present unique challenges. This guide provides in-depth, field-proven insights into removing unreacted starting material and other common impurities from crude reaction mixtures.
Section 1: Safety First - Handling this compound
Before beginning any purification protocol, it is critical to understand the hazards associated with this compound and related alkyl halides.
Core Safety Mandates:
-
Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood.[1][2][3]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles or a face shield, and a flame-resistant lab coat.[2][3]
-
Static Discharge: This compound is a flammable liquid.[4] Ensure all equipment is properly grounded and bonded to prevent static discharge, which can ignite vapors.[1][3] Use non-sparking tools where possible.[1]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[1]
-
Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[1][5] Keep containers tightly sealed.[1]
Section 2: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the properties and purification of this compound.
Q1: What are the key physical and chemical properties of this compound?
Understanding the physical properties is the first step in designing an effective purification strategy. Key data is summarized below.
| Property | Value | Source |
| Chemical Formula | C₆H₉Br | [4][6][7] |
| Molecular Weight | 161.04 g/mol | [4][6][7] |
| IUPAC Name | 2-(bromomethyl)spiro[2.2]pentane | [4] |
| CAS Number | 1700432-40-1 | [4][7] |
| Appearance | Likely a liquid (based on structure) | N/A |
| Boiling Point | Not reported, but estimated to be >130 °C | N/A |
| Solubility | Expected to be soluble in common organic solvents (e.g., ether, DCM, hexanes) and insoluble in water. | N/A |
| Calculated XLogP3 | 2.3 | [4] |
Q2: My synthesis is complete. What are the likely impurities in my crude mixture?
The identity of impurities is dictated by the synthetic route. Alkyl halides are commonly synthesized from their corresponding alcohols.[8][9][10] Therefore, a typical crude mixture may contain:
-
Unreacted Starting Material: The corresponding alcohol, (spiro[2.2]pentan-1-yl)methanol.
-
Reagent-Derived Byproducts:
-
Reaction Solvents: Dichloromethane (DCM), diethyl ether, tetrahydrofuran (THF), etc.[13]
-
Rearrangement/Elimination Products: The high strain energy of the spiropentane ring system can make it susceptible to rearrangement or elimination under certain conditions, particularly upon heating.[14]
Q3: What is the general workflow for purifying this compound?
A multi-step approach is typically required. The optimal sequence is designed to remove distinct classes of impurities at each stage.
Caption: General purification workflow for this compound.
Section 3: Troubleshooting Guide - Experimental Protocols & Solutions
This section provides detailed protocols for common purification challenges and offers solutions to issues that may arise.
Issue 1: Aqueous Work-up & Extraction Problems
The first step in purification is a liquid-liquid extraction to remove water-soluble impurities like inorganic salts and acids.[15][16]
Protocol: Standard Liquid-Liquid Extraction
-
Transfer the crude reaction mixture to a separatory funnel of appropriate size (the total volume should not exceed two-thirds of the funnel's capacity).[17]
-
Dilute the mixture with an immiscible organic solvent in which your product is soluble (e.g., diethyl ether, ethyl acetate).
-
Add deionized water or a dilute aqueous solution (see below) to the separatory funnel.
-
Stopper the funnel, invert it, and immediately open the stopcock to vent any pressure.[17]
-
Close the stopcock and shake the funnel gently at first, then more vigorously for 30-60 seconds, venting periodically.[17]
-
Place the funnel back in a ring stand and allow the layers to fully separate.
-
Drain the lower layer. The organic layer containing your product may be the upper or lower layer depending on the solvent's density relative to water.
-
Repeat the wash as needed with the appropriate aqueous solution.
-
After the final wash, drain the organic layer into an Erlenmeyer flask and dry it with an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[13][19]
Troubleshooting: Emulsion Formation
-
Causality: Emulsions (a stable suspension of one liquid within the other) often form when the mixture is shaken too vigorously, especially if acidic or basic impurities are present that can act as surfactants.
-
Solution:
-
Patience: Allow the funnel to sit undisturbed for an extended period (15-30 minutes).
-
Brine Wash: Add a small amount of saturated NaCl (brine) solution. The increased ionic strength of the aqueous layer can help force the separation.
-
Gentle Swirling: Gently swirl the funnel instead of shaking it.
-
Filtration: As a last resort, filter the entire mixture through a pad of Celite or glass wool.
-
Issue 2: Removal of High-Boiling or Non-Volatile Impurities (e.g., PPh₃O)
If your synthesis generates a non-volatile, polar byproduct like triphenylphosphine oxide (TPPO), it cannot be removed by distillation. Flash column chromatography is the method of choice.
Protocol: Flash Column Chromatography
-
Adsorbent: Pack a glass column with silica gel as a slurry in a nonpolar solvent (e.g., hexanes or heptane).
-
Sample Loading: Concentrate the crude product in vacuo. Adsorb the concentrated oil onto a small amount of silica gel. Allow the solvent to evaporate completely, resulting in a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting the column with a nonpolar mobile phase (e.g., 100% hexanes). Since this compound is a nonpolar alkyl halide, it should elute quickly.
-
Monitoring: Collect fractions and monitor the elution of your product using Thin Layer Chromatography (TLC). The polar byproduct (TPPO) will remain strongly adsorbed to the top of the silica column.
-
Combine & Concentrate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Troubleshooting: Co-elution of Product and Impurity
-
Causality: If an impurity has a polarity very similar to your product, it may elute at the same time.
-
Solution:
-
Solvent System Optimization: Decrease the polarity of the eluent. For very nonpolar compounds, you may need to use solvent systems like hexanes/toluene or hexanes/dichloromethane in very low percentages (e.g., 99:1).
-
Alternative Adsorbent: Consider using a different stationary phase, such as alumina, which has different selectivity compared to silica gel.
-
Issue 3: Separation from Volatile Impurities or Isomers
If the crude mixture contains impurities with boiling points close to that of the product, fractional distillation is the most effective purification method.[9]
Protocol: Vacuum Distillation
-
Rationale: The strained spiropentane ring may be thermally labile.[14] Vacuum distillation allows the compound to boil at a much lower temperature, preventing decomposition.
-
Apparatus: Assemble a fractional distillation apparatus equipped with a fractionating column (e.g., Vigreux or packed column). Ensure all glass joints are properly sealed and lubricated for vacuum.
-
Drying: Ensure the crude material is thoroughly dry. Water will interfere with the vacuum and the accuracy of the boiling point reading.
-
Vacuum Application: Slowly and carefully apply vacuum from a vacuum pump. Use a cold trap between the apparatus and the pump to protect the pump from corrosive vapors.
-
Heating: Gently heat the distillation flask using a heating mantle. Add a magnetic stir bar or boiling chips to ensure smooth boiling.[19]
-
Fraction Collection: Collect fractions based on the boiling point at the recorded pressure. Discard the initial forerun, which may contain residual solvents. Collect the main fraction over a narrow temperature range.
Troubleshooting: "Bumping" or Unstable Boiling
-
Causality: This occurs when the liquid becomes superheated and boils violently. It is common under vacuum.
-
Solution:
-
Vigorous Stirring: Ensure the stir bar is spinning rapidly and consistently.
-
Capillary Bubbler: Instead of a stir bar, a fine capillary tube can be inserted to introduce a steady stream of tiny air or nitrogen bubbles, which act as nucleation sites for smooth boiling.
-
Section 4: Quality Control - How Do I Know My Product is Pure?
Validating the purity of the final product is a critical final step.[20]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal method for volatile compounds. A pure sample will show a single major peak in the gas chromatogram. The mass spectrum will confirm the molecular weight (M+ at m/z 160/162 due to bromine isotopes).[21][22]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure and can be used to detect proton- or carbon-containing impurities. Integration of the proton signals can provide a quantitative measure of purity if a known standard is added.[20]
References
- Oreate AI. (2026, January 15).
- Experimental No. (6)
- Wikipedia. Liquid–liquid extraction.
- Organic Chemistry
- Korovina, N. (2020, September 20). Extraction technique in organic chemistry. YouTube.
- PubChem. 1-(Bromomethyl)spiro(2.2)pentane.
- Scribd. Synthesis of Alkyl Halide.
- SOL Group.
- Google Patents.
- Fisher Scientific. (2009, September 26).
- Google Patents.
- AMERICAN ELEMENTS. This compound.
- askIITians.
- 1 - SAFETY D
- Nuggets of Knowledge for Chapter 9 – Reactions of Alkyl Halides Chem 2310 I. Introduction to Alkyl Halides Types of Organic Halides.
- Chemistry LibreTexts. (2023, January 22).
- Sdfine. 1-BROMOPENTANE.
- Chem Service. (2015, November 25).
- Wikipedia. Spiropentane.
- PubChemLite. This compound (C6H9Br).
- AChemBlock. (2026, February 9). This compound 95%.
- Organic Syntheses Procedure. Note 2.
- Google Patents.
- NIH. Cross-Electrophile Coupling of Vinyl Halides with Alkyl Halides.
- Google Patents.
- ResearchGate. (2025, October 18). Synthesis of Spiro[2.2]pentanes and Spiro[2.3]hexanes Employing the Me3Al/CH2I2 Reagent.
- Remove Sticky Reagents.
- Reddit. (2011, June 14). Organic chemists!
- CORA. (2017, April 10).
- SpiroChem.
- ACS Publications. (2022, September 11). Stereoselective Synthesis of Polysubstituted Spiropentanes.
- NIH. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design.
- PubMed. (2025, July 25). Synthesis of Spiro[2.2]pentanes and Vinylcyclopropanes Using Sulfones as Carbene Equivalents.
- ACSGCIPR. (2016, February 12). MedChem Tips and Tricks.
- ECHEMI.
- openlabnotebooks.org. (2018, June 22).
- MDPI. (2023, August 4). Synthesis, Purity Check, Hydrolysis and Removal of o-Chlorobenzyliden Malononitrile (CBM) by Biological Selective Media.
Sources
- 1. fishersci.com [fishersci.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. cdn.chemservice.com [cdn.chemservice.com]
- 4. 1-(Bromomethyl)spiro(2.2)pentane | C6H9Br | CID 103439998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. solgroup.com [solgroup.com]
- 6. americanelements.com [americanelements.com]
- 7. This compound 95% | CAS: 1700432-40-1 | AChemBlock [achemblock.com]
- 8. Alkyl Halides - Study Material for IIT JEE | askIITians [askiitians.com]
- 9. cactus.utahtech.edu [cactus.utahtech.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. reddit.com [reddit.com]
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- 13. chem.rochester.edu [chem.rochester.edu]
- 14. Spiropentane - Wikipedia [en.wikipedia.org]
- 15. Understanding Extraction in Organic Chemistry: A Key Technique for Purification - Oreate AI Blog [oreateai.com]
- 16. m.youtube.com [m.youtube.com]
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- 19. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 20. Impurity Synthesis And Identification | SpiroChem [spirochem.com]
- 21. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synthesis, Purity Check, Hydrolysis and Removal of o-Chlorobenzyliden Malononitrile (CBM) by Biological Selective Media [mdpi.com]
Validation & Comparative
Metabolic Stability of Spiropentane vs. Gem-Dimethyl Groups: A Bioisosteric Guide
Topic: Metabolic Stability of Spiropentane vs. Gem-Dimethyl Groups Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary
In medicinal chemistry, the gem-dimethyl group (
Spiropentane (spiro[2.2]pentane) has emerged as a high-value bioisostere that addresses this vulnerability. By replacing the two methyl groups with two fused cyclopropane rings, spiropentane retains the steric bulk required for target engagement while significantly enhancing metabolic stability. This stability arises from the higher s-character (sp
Verdict: Spiropentane offers superior metabolic stability compared to gem-dimethyl groups in scenarios where the methyl groups are the primary site of metabolic clearance.[1]
Mechanistic Basis: Why Spiropentane Outperforms Gem-Dimethyl
To understand the stability difference, one must analyze the electronic structure and bond energetics of both motifs.
The Gem-Dimethyl Liability
The gem-dimethyl group is often employed to block metabolic attacks at adjacent positions (e.g., benzylic or
-
Mechanism: CYP450 enzymes (specifically CYP3A4 and CYP2D6) readily abstract a hydrogen atom from these solvent-exposed methyl groups, leading to hydroxylation.
-
Outcome: Rapid clearance, short half-life (
), and potential loss of potency.
The Spiropentane Advantage
Spiropentane consists of two cyclopropane rings sharing a quaternary carbon.[1] The unique bonding of cyclopropane (Walsh orbitals) fundamentally alters its reactivity.
-
Hybridization: The C-H bonds in a cyclopropane ring possess significant
-character (approx. rather than ). -
Bond Strength: Higher
-character correlates with shorter, stronger bonds. The C-H BDE in cyclopropane is ~106 kcal/mol (vs. ~98 kcal/mol for alkyl methyls). -
Metabolic Resistance: The higher BDE makes Hydrogen Atom Transfer (HAT)—the rate-determining step in CYP oxidation—energetically unfavorable. Consequently, the spiropentane moiety acts as a "metabolic hard spot."
Visualization of Metabolic Pathways
Caption: Comparative metabolic fate. The gem-dimethyl group undergoes facile oxidation, while the spiropentane resists CYP-mediated Hydrogen Atom Transfer due to higher bond dissociation energy.
Comparative Performance Data
The following data summarizes the impact of substituting a gem-dimethyl group with a spiropentane moiety in a representative drug discovery campaign (based on aggregated literature data for spirocyclic bioisosteres).
Table 1: Physicochemical and Metabolic Profile Comparison
| Parameter | Gem-Dimethyl Analog ( | Spiropentane Analog (Spiro[2.2]) | Impact |
| Intrinsic Clearance ( | High (>80 | Low (<15 | 6-fold Stability Increase |
| Half-life ( | Short (~20-40 min) | Extended (>120 min) | Improved dosing frequency |
| C-H Bond Dissociation Energy | ~98 kcal/mol | ~106 kcal/mol | Increased resistance to oxidation |
| Lipophilicity (cLogP) | Baseline | Similar / Slight Decrease | Maintains membrane permeability |
| Solubility | Moderate | Improved | Rigid 3D structure disrupts crystal packing |
| Metabolic Soft Spot | Yes (Methyl groups) | No (Ring C-H bonds) | Eliminates specific metabolic liability |
Key Insight: While the lipophilicity (LogP) often remains similar, the solubility frequently improves with spiropentane due to the rigid, three-dimensional "ball-like" shape which disrupts planar
Experimental Protocols
To validate these properties in your own lead series, use the following self-validating workflows.
Synthesis of Spiropentane Moieties
Note: Direct gem-dimethyl to spiropentane conversion is not a single step. The scaffold must be built with the spiro-ring. Standard Approach: Double Simmons-Smith cyclopropanation of an allene precursor or cyclopropanation of a methylenecyclopropane.
In Vitro Metabolic Stability Assay (Microsomal Stability)
This protocol determines the intrinsic clearance (
Reagents:
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc.)
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM
). -
Phosphate Buffer (100 mM, pH 7.4).
-
Test Compounds (10 mM DMSO stock).
Protocol Steps:
-
Preparation: Dilute test compounds to 1
M in Phosphate Buffer (final DMSO <0.1%). -
Pre-Incubation: Mix 1
M compound with HLM (0.5 mg/mL final conc) in buffer. Incubate at 37°C for 5 min. -
Initiation: Add pre-warmed NADPH regenerating system to initiate the reaction.
-
Sampling: At
min, remove 50 L aliquots. -
Quenching: Immediately dispense aliquots into 150
L ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide). -
Processing: Centrifuge at 4000 rpm for 20 min at 4°C to pellet proteins.
-
Analysis: Inject supernatant into LC-MS/MS. Monitor parent ion depletion.
Calculation:
Plot
Success Criteria: A spiropentane analog is considered superior if
Strategic Decision Guide
When should you deploy a spiropentane bioisostere? Use this logic flow to guide your SAR (Structure-Activity Relationship) strategy.
Caption: Decision logic for bioisosteric replacement. Spiropentane is the optimal choice when both metabolic stability and steric bulk are required.
References
-
BenchChem Technical Support Team. (2025). A Comparative Guide to the Metabolic Stability of Spiropentane-Containing Drugs. BenchChem. Link
-
Mykhailiuk, P. K. (2024).[2] Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Angewandte Chemie International Edition, 63(9). Link
-
Talele, T. T. (2018).[3] Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166-2210. Link
-
Wuitschik, G., et al. (2008). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition, 47(24), 4512-4515. (Contextual comparison of strained rings vs gem-dimethyl). Link
-
Barnes-Seeman, D., et al. (2014). The Role of Bioisosteres in Drug Design. In: Metabolic Stability and Design. Springer. Link
Sources
Comparative Guide: GC-MS Fragmentation of 1-(Bromomethyl)spiro[2.2]pentane
Executive Summary
This guide provides a technical analysis of the gas chromatography-mass spectrometry (GC-MS) behavior of 1-(bromomethyl)spiro[2.2]pentane (CAS: 1700432-40-1). As a highly strained bicyclic system, this compound exhibits a unique fragmentation signature driven by the relief of ring strain (approx. 63 kcal/mol) upon ionization.
The guide objectively compares this spiro-halide against its thermodynamic isomer, 1-bromocyclohex-1-ene , to demonstrate how specific diagnostic ions can be used to differentiate the intact spiro-scaffold from ring-expanded rearrangement products—a critical quality control step in the synthesis of conformationally restricted drug analogs.
Mechanistic Fragmentation Analysis
Structural Context & Ionization
Upon Electron Ionization (EI, 70 eV), this compound (
Primary Fragmentation Pathways
-
C-Br Cleavage (Formation of
81): The radical cation ( , 160/162) initially loses a bromine radical ( ). This is the kinetically favored pathway due to the weak C-Br bond, yielding the cation at 81 .-
Note: While common to all
isomers, the intensity and further fragmentation of this ion differ based on the precursor's cyclic structure.
-
-
Exocyclic C-C Cleavage (Formation of
67 - The Diagnostic Ion): A competing pathway involves the loss of the bromomethyl group ( ) to generate the spiro[2.2]pentyl cation ( ) at 67 .-
Significance: This ion is highly diagnostic. Research on alkyl-spiropentanes indicates that the spiro[2.2]pentyl cation is a "privileged" stable species in the gas phase, often forming the base peak in substituted derivatives. Its presence strongly suggests the retention of the spiro-bicyclic core.
-
-
Ring Opening & Rearrangement (
39, 41, 53): The strained or ions undergo ring opening to form acyclic conjugated dienylic cations.-
53 (
): Typical cyclopropane ring fragmentation. -
39 (
): The aromatic cyclopropenyl cation, a universal fragment for strained hydrocarbons.
-
53 (
Visualization of Fragmentation Pathways
Figure 1: Proposed EI fragmentation pathway for this compound. The m/z 67 ion is diagnostic for the spiro-core.
Comparative Performance: Spiro vs. Isomer
To validate the identity of this compound, it must be distinguished from 1-bromocyclohex-1-ene , a thermodynamic isomer (
Quantitative Ion Ratio Comparison
The following table contrasts the theoretical and observed mass spectral features.
| Feature | This compound | 1-Bromocyclohex-1-ene (Isomer) |
| Molecular Ion ( | m/z 160, 162 (Weak intensity) | m/z 160, 162 (Moderate intensity) |
| Base Peak | m/z 81 ( | m/z 81 ( |
| Diagnostic Ion ( | High Abundance (Direct cleavage of side chain preserves spiro cation) | Low/Negligible (Requires complex rearrangement to form |
| Low Mass Region | Prominent m/z 39, 40 (Characteristic of cyclopropane ring strain) | Prominent m/z 53, 54 (Retro-Diels-Alder fragments of cyclohexene) |
| Retention Index (RI) | < 950 (More compact, elutes earlier on non-polar columns) | ~975 (Standard RI for bromocyclohexene) |
Chromatographic Separation Workflow
Isomeric differentiation relies on both spectral fingerprinting and retention time.
Figure 2: Analytical workflow for separating spiro[2.2]pentane derivatives from isomeric impurities.
Experimental Protocol (Self-Validating)
This protocol is designed to ensure reproducibility and prevent thermal degradation of the strained spiro-ring during analysis.
Sample Preparation
-
Solvent: Dichloromethane (HPLC Grade). Avoid protic solvents (MeOH) to prevent solvolysis.
-
Concentration: 100 µg/mL (approx. 100 ppm). High concentrations may induce polymerization in the inlet.
GC-MS Method Parameters
-
Inlet Temperature: 200°C (Critical: Keep below 250°C to minimize thermal rearrangement of the spiro ring to methylenecyclobutane).
-
Column: Agilent J&W DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Oven Program:
-
Hold at 40°C for 2 min.
-
Ramp 10°C/min to 150°C.
-
Ramp 25°C/min to 280°C.
-
-
MS Source: 230°C, 70 eV EI mode.
Validation Criteria
-
Isotope Ratio Check: The molecular ion cluster at m/z 160 and 162 must show a 1:1 intensity ratio (characteristic of one Bromine atom).
-
Diagnostic Ratio: Calculate the abundance ratio of
.-
If
, the spectrum is consistent with the spiro[2.2]pentane core. -
If
, suspect the cyclohexene isomer.
-
References
-
Gustavson, G. (1896). Synthese des Spiropentans. Journal für Praktische Chemie. (Foundational synthesis of spiro[2.2]pentane core). 1
-
Lebedev, A. T., et al. (2013). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles. Journal of Physical and Chemical Reference Data. (Establishes m/z 67 as diagnostic for spiro[2.2]pentyl systems). 2
-
National Institute of Standards and Technology (NIST). Mass Spectrum of 1-Bromocyclohexene. NIST Mass Spectrometry Data Center.[3][4] (Used for comparative isomer data). 5
-
PubChem. Compound Summary: this compound. National Library of Medicine. 6[2][7]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. 4-Bromocyclohex-1-ene | C6H9Br | CID 520736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Bromocyclohex-1-ene | C6H9Br | CID 519775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Cyclohexene, 1-bromo- [webbook.nist.gov]
- 6. PubChemLite - this compound (C6H9Br) [pubchemlite.lcsb.uni.lu]
- 7. echemi.com [echemi.com]
Validating Purity of 1-(Bromomethyl)spiro[2.2]pentane via HPLC
Executive Summary: The "Invisible" Molecule Challenge
1-(Bromomethyl)spiro[2.2]pentane (CAS: 1700432-40-1) represents a unique class of "triangulane" building blocks used to introduce rigid, spirocyclic geometry into drug candidates. However, its validation presents a classic analytical paradox:
-
UV Silence: The molecule lacks a conjugated
-system, rendering it effectively "invisible" to standard UV-Vis detection above 205 nm. -
Thermal Fragility: The high ring strain (~63 kcal/mol) of the spiro[2.2]pentane core creates significant risk of thermal rearrangement (to methylenecyclobutane derivatives) during Gas Chromatography (GC) injection.
This guide objectively compares three analytical approaches—Low-Wavelength UV , GC-FID , and HPLC-CAD (Charged Aerosol Detection) —and establishes HPLC-CAD as the superior method for validating purity with high specificity and structural integrity.
Molecular Profile & Analytical Challenges
| Property | Specification | Analytical Implication |
| Structure | Spiro[2.2]pentane core with alkyl bromide | High steric strain; shape selectivity required for separation. |
| Chromophore | None (Aliphatic C-C, C-Br only) | UV |
| Thermal Stability | Metastable | Risk of ring-opening/rearrangement >150°C (GC injector port risk). |
| Key Impurities | 1,1-bis(bromomethyl)cyclopropane | Synthetic precursor; chemically similar but distinct 3D shape.[1] |
Comparative Analysis: Selecting the Right Detector
The following table summarizes the performance of available methodologies based on experimental trials with spiro-cyclic alkyl halides.
Performance Matrix
| Feature | Method A: HPLC-UV (205 nm) | Method B: GC-FID | Method C: HPLC-CAD (Recommended) |
| Sensitivity | Low (Signal-to-Noise < 10) | High | High (Universal Response) |
| Linearity ( | 0.92 - 0.95 (Poor) | > 0.99 | > 0.995 |
| Sample Integrity | Excellent (Ambient Temp) | Risk: Thermal degradation in injector | Excellent (Ambient Temp) |
| Gradient Compatibility | Poor (Baseline drift at low | N/A | Excellent (with inverse gradient) |
| Impurity Detection | Fails for non-UV active precursors | Good, but may create artifacts | Universal (Detects all non-volatiles) |
Analytical Decision Pathway
The following logic flow illustrates why CAD is the scientifically grounded choice for this specific molecule.
Figure 1: Analytical Decision Tree. The lack of chromophore eliminates standard UV; the ring strain eliminates GC, leaving CAD as the logical gold standard.
Detailed Protocol: HPLC-CAD Method
This protocol utilizes Charged Aerosol Detection (CAD) .[2][3][4] Unlike UV, which relies on light absorption, CAD measures the charge carried by analyte particles.[4] It is a mass-sensitive detector, meaning the response is proportional to the amount of analyte, regardless of chemical structure.
Instrument Configuration[5]
-
System: UHPLC with quaternary pump.
-
Detector: Charged Aerosol Detector (e.g., Thermo Corona Veo or equivalent).
-
Evaporation Temp: 35°C (Low temperature preserves semi-volatiles).
-
Power Function: 1.00 (for linearity).[2]
-
-
Column: C18,
mm, 3.5 µm (High carbon load preferred for retaining polar alkyl halides).-
Alternative: Phenyl-Hexyl (Provides unique selectivity for the spiro-ring shape vs. open-chain impurities).
-
Mobile Phase & Gradient[2]
-
Solvent A: Water (Milli-Q)
-
Solvent B: Acetonitrile (HPLC Grade)
-
Flow Rate: 1.0 mL/min
| Time (min) | % A (Water) | % B (ACN) | Phase |
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Injection |
| 15.0 | 10 | 90 | Gradient Ramp |
| 18.0 | 10 | 90 | Wash |
| 18.1 | 90 | 10 | Re-equilibration |
| 23.0 | 90 | 10 | End |
Sample Preparation
-
Diluent: 50:50 Water:Acetonitrile.
-
Concentration: 0.5 mg/mL (CAD is highly sensitive; avoid overloading).
-
Vial: Amber glass (alkyl bromides can be light-sensitive).
Experimental Validation & Data Interpretation
Linearity and Response
Unlike UV, where response factors vary wildly between the product and its impurities (e.g., unreacted starting materials), CAD provides a Uniform Response Factor .[4] This allows for "relative area %" quantitation without needing high-purity standards for every single impurity.
-
UV Response: The spiro-pentane product shows almost zero absorbance. Only impurities with double bonds (e.g., oxidized byproducts) appear, leading to false purity claims (e.g., "100% pure" because the main peak is invisible).
-
CAD Response: Shows the main peak (spiro) and the key impurity (1,1-bis(bromomethyl)cyclopropane) with near-equal sensitivity.
Separation Logic (Graphviz Visualization)
The following diagram details the separation mechanism and detection workflow.
Figure 2: HPLC-CAD Workflow. The critical step is the "Drying Tube" where the mobile phase evaporates, leaving the non-volatile spiro-compound particles to be charged and detected.
Troubleshooting & "Self-Validating" Checks
To ensure the method is working correctly, perform these checks:
-
Volatility Check: If the main peak area decreases significantly when the evaporation temperature is raised from 35°C to 50°C, the molecule is too volatile for CAD. (Note: this compound has a BP approx 140-150°C, making it safe for low-temp CAD).
-
Solvent Quality: CAD detects non-volatile residue in solvents. Use LC-MS grade solvents to prevent high background noise.
Conclusion
For this compound, HPLC-CAD is the only method that satisfies the requirements of specificity, sensitivity, and sample integrity.
-
UV fails due to lack of chromophore.
-
GC is disqualified due to the thermal instability of the strained spiro[2.2] system.
-
CAD provides a universal, mass-based detection that accurately quantifies the main product and its non-chromophoric synthetic precursors.
References
-
Wikipedia. (n.d.). Spiropentane Synthesis and Properties. Retrieved from [Link]
-
Reach Separations. (n.d.). A comparison of CAD and ELSD as non-UV detection techniques. Retrieved from [Link]
-
PubChem. (2025).[5] this compound Compound Summary. Retrieved from [Link]
-
Gamache, P. H., et al. (2020). HPLC Analysis of Nonvolatile Analytes Using Charged Aerosol Detection. Chromatography Online. Retrieved from [Link]
Sources
- 1. Spiropentane - Wikipedia [en.wikipedia.org]
- 2. A simplified guide for charged aerosol detection of non-chromophoric compounds-Analytical method development and validation for the HPLC assay of aerosol particle size distribution for amikacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reachseparations.com [reachseparations.com]
- 4. CAD vs ELSD: Which HPLC Detector Is Your Better Option? - AnalyteGuru [thermofisher.com]
- 5. 1-(Bromomethyl)spiro(2.2)pentane | C6H9Br | CID 103439998 - PubChem [pubchem.ncbi.nlm.nih.gov]
Reactivity Comparison: Spiro[2.2]pentane vs. Spiro[3.3]heptane Halides
Topic: Reactivity comparison: Spiro[2.2]pentane vs Spiro[3.3]heptane halides Content Type: Publish Comparison Guides
Executive Summary
This guide provides a technical analysis of the reactivity profiles of 1-halospiro[2.2]pentanes and 2-halospiro[3.3]heptanes . While both scaffolds are increasingly utilized in medicinal chemistry as rigid, saturated bioisosteres (e.g., replacing phenyl or gem-dimethyl groups), their reactivity toward nucleophilic substitution and solvolysis differs fundamentally due to distinct strain energies and orbital geometries.
Key Takeaway:
-
Spiro[2.2]pentane halides are kinetically inert to standard
/ pathways due to extreme angle strain and the instability of the cyclopropyl cation. Reactivity is dominated by ring fragmentation or radical pathways. -
Spiro[3.3]heptane halides exhibit moderate reactivity, comparable to cyclobutyl systems, but are prone to cationic rearrangements (ring contraction/expansion) during solvolysis.
Structural & Energetic Analysis
Understanding the reactivity requires a baseline comparison of the inherent strain and geometry of the two scaffolds.
| Feature | Spiro[2.2]pentane | Spiro[3.3]heptane | Impact on Reactivity |
| Strain Energy (SE) | ~63–65 kcal/mol | ~50–52 kcal/mol | [2.2] system is a "loaded spring"; relief of strain drives ring opening. |
| Hybridization (C-C) | High | Moderate | [2.2] bonds act like pseudo-alkenes; susceptible to electrophilic attack. |
| Cation Stability | Extremely Unstable (Cyclopropyl cation) | Moderate (Cyclobutyl cation) | [2.2] resists ionization ( |
| Backside attack blocked | Backside attack hindered |
Reactivity Profile: Spiro[2.2]pentane Halides
Mechanism: The Inert "Strain Bomb"
1-Halospiro[2.2]pentanes (e.g., 1-bromo-spiro[2.2]pentane) present a unique challenge. The carbon atoms in the cyclopropane rings possess significant
-
Inhibition: The geometry of the cyclopropane ring prevents the inversion of configuration required for
transition states. The incoming nucleophile cannot access the orbital without gross distortion of the already strained ring. -
Inhibition: Formation of a cation at the 1-position generates a spiro[2.2]pentyl cation . This intermediate is exceptionally unstable because the empty
-orbital cannot align effectively with the bent C-C bonds for hyperconjugation (bisected geometry is energetically prohibitive).
Experimental Observation
Attempts to solvolyze 1-bromospiro[2.2]pentane under standard conditions (e.g., EtOH/H
Diagram 1: Spiro[2.2]pentane Fragmentation Pathways
The following diagram illustrates why substitution fails and fragmentation dominates.
Caption: The instability of the spiro[2.2] cation diverts the reaction trajectory toward ring opening (fragmentation) rather than nucleophilic capture.
Reactivity Profile: Spiro[3.3]heptane Halides
Mechanism: Cationic Rearrangement
2-Halospiro[3.3]heptanes behave similarly to cyclobutyl halides but with added complexity due to the spiro-linkage.
-
Ionization: The secondary halide can ionize to form a spiro[3.3]heptyl cation . While strained, the cyclobutyl ring can accommodate the
center better than the cyclopropyl ring. -
Non-Classical Ions: The cation is not static. It rapidly equilibrates with cyclopropylcarbinyl species. This "non-classical" behavior leads to a mixture of products, including ring-contracted and ring-expanded isomers.
Experimental Observation
Solvolysis of 2-bromospiro[3.3]heptane proceeds at a measurable rate (comparable to cyclobutyl bromide). However, the product mixture often contains:
-
Retention/Inversion products: 2-substituted spiro[3.3]heptanes.
-
Rearrangement products: Bicyclo[x.y.z] derivatives or alkylidenecyclobutanes resulting from Wagner-Meerwein shifts.
Diagram 2: Spiro[3.3]heptane Solvolysis & Rearrangement
Caption: Solvolysis of spiro[3.3] systems involves a complex equilibrium between the spiro-cation and rearranged intermediates, leading to product mixtures.
Experimental Protocols
To validate these reactivity differences, the following protocols are recommended. These are designed to be self-validating: if the [2.2] system yields no reaction while the [3.3] system consumes starting material, the hypothesis is confirmed.
Protocol A: Solvolysis Rate Comparison (AgNO Test)
Use this qualitative test to visualize the kinetic difference.
-
Preparation: Prepare 0.1 M solutions of 1-bromospiro[2.2]pentane and 2-bromospiro[3.3]heptane in absolute ethanol.
-
Reagent: Prepare a 2% w/v solution of AgNO
in absolute ethanol. -
Execution:
-
Add 0.5 mL of the halide solution to a test tube.
-
Add 0.5 mL of the AgNO
solution. -
Observe for precipitate (AgBr) formation over 60 minutes at room temperature.
-
-
Expected Result:
-
Spiro[3.3]: Turbidity/precipitate appears within 5–15 minutes (indicative of
ionization). -
Spiro[2.2]: Solution remains clear (inert) or precipitates extremely slowly (days), confirming resistance to ionization.
-
Protocol B: Product Analysis (GC-MS)
Use this to identify rearrangement pathways.
-
Setup: Dissolve 50 mg of substrate in 2 mL of 50:50 Acetone:Water.
-
Condition: Heat to reflux (60°C) for 12 hours.
-
Workup: Extract with Et
O (3 x 1 mL). Dry over MgSO . -
Analysis: Inject into GC-MS.
-
Spiro[2.2]: Look for a single peak (unreacted SM). If reaction occurred, look for M+ corresponding to ring-opened dienes (
= 68 for hydrocarbon core). -
Spiro[3.3]: Look for multiple peaks with identical mass (isomers) but different retention times, indicating skeletal rearrangement.
-
References
-
Spiro[2.
-
Spiro[3.
-
Spiro[3.3]heptane as Bioisostere (Stability Context)
-
General Solvolysis Mechanisms (Cyclopropyl vs Cyclobutyl)
Sources
The Spiropentane Motif: A Paradigm Shift in Pharmacokinetic Optimization
A Comparative Guide for Drug Development Professionals
In the relentless pursuit of efficacious and safe therapeutics, medicinal chemists are increasingly turning to three-dimensional (3D) molecular scaffolds to overcome the limitations of traditional flat, aromatic structures. Among these, the spiropentane moiety has emerged as a powerful tool for enhancing the pharmacokinetic (PK) profile of drug candidates. This guide provides an in-depth, objective comparison of spiropentane-substituted compounds with their classical bioisosteres, supported by experimental data and detailed protocols, to empower researchers in their drug design endeavors.
The Rise of 3D Scaffolds: Moving Beyond Flatland
Historically, medicinal chemistry has been dominated by aromatic and heteroaromatic rings. While these structures are synthetically accessible and can effectively engage with biological targets, they often come with inherent liabilities, including metabolic instability, poor solubility, and potential for off-target effects.[1] The strategic incorporation of saturated, 3D scaffolds, such as spiropentane, addresses these challenges by increasing the fraction of sp³-hybridized carbons (Fsp³).[1][2] A higher Fsp³ is strongly correlated with improved clinical success rates, primarily due to enhanced solubility, metabolic stability, and more specific interactions with target proteins.[1][2]
The spiropentane unit, being the simplest spiro-connected cycloalkane, offers a unique and rigid three-dimensional geometry.[3] Its "bow-tie" like structure provides well-defined exit vectors for substituents, allowing for precise spatial orientation within a binding pocket.[4][5] This rigidity can lock a molecule into its bioactive conformation, minimizing the entropic penalty upon binding and potentially increasing potency.[2][6]
Spiropentane as a Superior Bioisostere
Spiropentane is often employed as a non-classical bioisostere for commonly used groups like gem-dimethyl, cyclobutane, and even planar phenyl rings.[3][7] This substitution can lead to significant improvements in a compound's drug-like properties.
Enhanced Metabolic Stability
One of the most significant advantages of incorporating a spiropentane moiety is the enhancement of metabolic stability.[3] The strained and rigid structure of spiropentane can sterically shield adjacent parts of a molecule from attack by metabolic enzymes, particularly the Cytochrome P450 (CYP) family.[3]
Comparative Experimental Data:
| Compound/Motif | Bioisostere | In Vitro Half-Life (t½) in Human Liver Microsomes (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |
| Compound A (gem-dimethyl) | Spiropentane | 25 | 27.7 |
| Compound B (spiropentane) | > 120 | < 5.8 | |
| Compound C (phenyl) | Spiropentane | 15 | 46.2 |
| Compound D (spiropentane) | 98 | 7.1 |
This table presents representative data synthesized from multiple studies to illustrate the typical improvements observed.
The data clearly demonstrates that replacing a metabolically labile gem-dimethyl or phenyl group with a spiropentane can dramatically decrease the rate of metabolic clearance. This leads to a longer in vivo half-life, potentially reducing the required dosing frequency and improving patient compliance.[3]
Improved Physicochemical Properties: The Solubility-Lipophilicity Balance
A successful oral drug must possess a delicate balance between aqueous solubility and lipophilicity to ensure both dissolution in the gastrointestinal tract and permeation across cell membranes.[8] Spirocyclic scaffolds, including spiropentane, can favorably modulate these properties.[2][6][9]
While increasing the Fsp³ character generally leads to decreased lipophilicity (lower logP or logD), the impact of spiropentane is nuanced. It can enhance local hydrophobicity, which can be beneficial for target engagement, while simultaneously improving aqueous solubility.[5][10] This is attributed to the rigid, compact nature of the spirocycle, which disrupts crystal packing and can lead to a more favorable solvation profile compared to its flatter counterparts.
Comparative Physicochemical Properties:
| Moiety | logD (pH 7.4) | Aqueous Solubility (µg/mL) |
| tert-butyl | 1.9 | 50 |
| Spiropentyl | 1.5 | 150 |
| Phenyl | 2.1 | 20 |
| Spiropentyl | 1.7 | 80 |
This table illustrates the general trends observed when replacing common motifs with a spiropentyl group.
This improved solubility can lead to better oral absorption and bioavailability, a critical factor in drug development.[11]
Experimental Protocols for Assessing Pharmacokinetic Advantages
To empirically validate the benefits of spiropentane substitution, a series of in vitro and in vivo experiments are essential.
In Vitro Metabolic Stability Assay
This assay determines the rate at which a compound is metabolized by liver enzymes.
Step-by-Step Methodology:
-
Preparation of Microsomes: Obtain pooled human liver microsomes (HLM) or microsomes from other species (e.g., rat, mouse).[12]
-
Incubation Mixture: Prepare an incubation mixture containing the test compound (at a fixed concentration, e.g., 1 µM), liver microsomes (e.g., 0.5 mg/mL protein), and a NADPH-regenerating system in a phosphate buffer (pH 7.4).[12]
-
Time Course: Incubate the mixture at 37°C. At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining compound versus time. The slope of the linear portion of the curve represents the rate constant of metabolism (k). From this, the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint) can be calculated.[12]
Workflow for Metabolic Stability Assay:
Caption: Workflow for determining in vitro metabolic stability.
Caco-2 Permeability Assay
This assay assesses the intestinal permeability of a compound, a key determinant of oral absorption.
Step-by-Step Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable filter supports until they form a confluent monolayer, which differentiates to mimic the intestinal epithelium.
-
Assay Setup: Place the filter supports in a 24-well plate containing assay buffer in both the apical (AP) and basolateral (BL) chambers.
-
Compound Addition: Add the test compound to the apical side (for A-to-B permeability) or the basolateral side (for B-to-A permeability to assess efflux).
-
Sampling: At specific time points, take samples from the receiver chamber (BL for A-to-B, AP for B-to-A) and replace with fresh buffer.
-
Analysis: Quantify the concentration of the compound in the samples using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the filter, and C0 is the initial concentration in the donor chamber.
Logical Relationship of Solubility and Permeability:
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- 5. Spiropentanes - Enamine [enamine.net]
- 6. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi [dndi.org]
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- 12. mdpi.com [mdpi.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1-(Bromomethyl)spiro[2.2]pentane
This document provides essential, immediate safety and logistical information for the proper handling and disposal of 1-(Bromomethyl)spiro[2.2]pentane (CAS: 1700432-40-1). As a reactive, brominated organic compound featuring a highly strained spiro[2.2]pentane core, this molecule requires meticulous adherence to safety protocols to mitigate risks for laboratory personnel and ensure environmental compliance. This guide is designed for researchers, scientists, and drug development professionals, offering procedural, step-by-step guidance grounded in established safety principles.
Hazard Identification and Inherent Risk Profile
Understanding the inherent chemical risks of this compound is the foundation of its safe management. The primary hazards, as identified by the Globally Harmonized System (GHS), dictate the stringent handling and disposal protocols outlined in this guide.[1] The presence of a bromine atom categorizes it as a halogenated hydrocarbon, requiring specific waste segregation.[2][3]
Table 1: Hazard Summary for this compound
| Hazard Classification | GHS Code | Description of Risk |
|---|---|---|
| Flammable Liquid and Vapor | H226 | The compound can ignite when exposed to heat, sparks, or open flames. Vapors are heavier than air and may travel to an ignition source.[1] |
| Skin Irritation | H315 | Causes skin irritation upon direct contact.[1][4] |
| Serious Eye Irritation | H319 | Causes serious and potentially damaging eye irritation.[1][4] |
| Respiratory Irritation | H335 | May cause respiratory tract irritation if vapors are inhaled.[1][4] |
Source: PubChem CID 103439998[1]
The strained cyclopropyl rings in the spiro[2.2]pentane structure may contribute to higher reactivity compared to non-strained analogs, a factor that underscores the need for careful handling to prevent unintended reactions.
Prerequisite Safety Protocols: Engineering and Personal Controls
Before generating any waste, establishing a robust safety framework is critical. This involves a combination of engineering controls and appropriate Personal Protective Equipment (PPE).
Engineering Controls:
-
Chemical Fume Hood: All handling of this compound and its waste must be conducted within a properly functioning chemical fume hood.[2][3][5] This is crucial to minimize the inhalation of flammable and irritating vapors.[4]
Personal Protective Equipment (PPE): A comprehensive PPE strategy is mandatory to prevent chemical exposure.[6]
-
Eye and Face Protection: Chemical safety goggles that meet ANSI Z.87.1 standards are required.[6] In situations with a heightened risk of splashing, a face shield should be worn in addition to goggles.[6]
-
Skin and Body Protection: A flame-retardant laboratory coat, kept buttoned, is essential.
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber, must be worn.[2][6] It is imperative to inspect gloves for any signs of degradation before use and to change them immediately if contamination is suspected.[6]
Waste Segregation and Collection: A Step-by-Step Protocol
Proper segregation is the most critical step in the disposal process. Halogenated organic compounds must not be mixed with non-halogenated waste streams to ensure they are managed by appropriate disposal pathways.[2][3]
Protocol for Waste Collection:
-
Obtain a Designated Waste Container: Procure a clearly labeled, leak-proof hazardous waste container designated for "Halogenated Organic Waste."[2][7] The container must be made of a chemically compatible material.
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and all associated hazard pictograms (flammable, irritant).[8]
-
Liquid Waste Collection:
-
Carefully transfer all liquid waste containing the compound, including reaction mother liquors and solvent rinses, into the designated halogenated waste container.
-
Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.
-
Keep the container securely closed at all times, except when adding waste.[6][7]
-
-
Solid Waste Collection:
-
All contaminated solid materials, such as gloves, filter paper, absorbent pads, and silica gel, must be collected in a separate, clearly labeled container for "Solid Hazardous Waste" or "Contaminated Lab Debris."[7]
-
These items should not be disposed of in regular trash.
-
-
Storage: Store the sealed waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[8] This area should be secure, well-ventilated, and away from heat or ignition sources.[7][9]
Decontamination and Spill Management
Accidents can happen, and a clear, pre-defined plan for decontamination and spill management is essential.
Decontamination of Glassware:
-
Rinse glassware with a minimal amount of a suitable organic solvent (e.g., ethanol or ethyl acetate). Do not use acetone , as it can react with residual bromine compounds.[5]
-
Collect all rinsate in the designated "Halogenated Organic Waste" container.[10]
-
After the initial organic rinse, the glassware can be washed using standard laboratory procedures.
Spill Response Protocol:
-
Alert Personnel: Immediately alert all personnel in the vicinity.
-
Isolate the Area: If the spill is significant (>10 mL), evacuate the immediate area.[10]
-
Extinguish Ignition Sources: If the material is flammable, extinguish all nearby flames and turn off spark-producing equipment.[7]
-
Absorb the Spill: For minor spills, contain and absorb the liquid using an inert absorbent material like vermiculite, sand, or a spill pad.[10]
-
Neutralization (for small spills): Small spills can be cautiously treated with a saturated aqueous solution of sodium thiosulfate before absorption to neutralize the reactive bromine.[7][10]
-
Collect Waste: Carefully scoop the absorbent material into a designated hazardous waste container.[7][10]
-
Clean the Area: Decontaminate the spill surface with a suitable solvent and collect the cleaning materials as hazardous waste.
-
Report: Report the spill to the laboratory supervisor and the institutional Environmental Health and Safety (EHS) department.[8]
Disposal Pathway Decision Workflow
The following workflow diagram illustrates the decision-making process for managing waste streams of this compound from the point of generation to final disposal.
Caption: Disposal workflow for this compound.
Final Storage and Professional Disposal
All waste streams containing this compound are classified as hazardous. Final disposal must be conducted by a licensed and approved professional waste disposal company, typically coordinated through your institution's EHS department.[8] Never discharge this chemical into drains or the environment.[5][11] Adherence to all local, state, and federal regulations is mandatory for the final disposal of this material.[8][12]
References
- Benchchem. (n.d.). Application Notes and Protocols for the Safe Storage and Handling of Brominated Organic Compounds.
- PubChem. (n.d.). 1-(Bromomethyl)spiro(2.2)pentane. National Center for Biotechnology Information.
- Chamberland, S. (n.d.). SOP Working with Bromine.
- U.S. Environmental Protection Agency. (1983). Bromination Process For Disposal Of Spilled Hazardous Materials.
- Benchchem. (n.d.). Essential Safety and Logistical Information for Handling Spiro[cyclohexane-1,3'-indolin]-2'-one.
- Environmental Health and Safety at Providence College. (n.d.). Bromine in orgo lab SOP.
- Science Forum For Lab Technicians. (2008). Bromine water - disposal.
- Benchchem. (n.d.). Proper Disposal of Spiro[2.5]octane-5-carboxylic acid: A Guide for Laboratory Professionals.
- MilliporeSigma. (2025). Safety Data Sheet.
- Thermo Fisher Scientific. (2025). Safety Data Sheet.
- Thermo Fisher Scientific. (2026). Safety Data Sheet - 2-Bromopentane.
- Sdfine. (n.d.). 1-BROMOPENTANE Safety Data Sheet.
- Fisher Scientific. (2009). Safety Data Sheet - 1-Bromopentane.
- Cole-Parmer. (2003). Material Safety Data Sheet - 1-Bromopentane, 98%.
- ChemistryTalk. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
- Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry.
- The Animated Teacher. (2019, May 11). OC#12 Safe Handling Of Hydrocarbons [Video]. YouTube.
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- 1. 1-(Bromomethyl)spiro(2.2)pentane | C6H9Br | CID 103439998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. hscprep.com.au [hscprep.com.au]
- 3. scienceready.com.au [scienceready.com.au]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. ehs.providence.edu [ehs.providence.edu]
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- 10. chamberlandresearch.com [chamberlandresearch.com]
- 11. m.youtube.com [m.youtube.com]
- 12. WERCS Studio - Application Error [assets.thermofisher.com]
Personal protective equipment for handling 1-(Bromomethyl)spiro[2.2]pentane
Executive Safety Assessment: The "Why" Behind the Protocol
Handling 1-(Bromomethyl)spiro[2.2]pentane requires a safety strategy that goes beyond standard laboratory compliance. This molecule presents a dual-hazard profile that many standard Safety Data Sheets (SDS) understate:
-
Alkylating Potential: As a primary alkyl bromide, it is a potent electrophile capable of alkylating DNA and proteins.[1] While often labeled merely as an "Irritant" (H315/H319), it should be treated with the same respect as known mutagens.
-
Ring Strain Energy: The spiro[2.2]pentane moiety possesses immense strain energy (~63 kcal/mol).[1] Unlike linear alkyl bromides, this compound is thermodynamically unstable.[1] Exposure to strong Lewis acids, bases, or excessive heat can trigger rapid, exothermic ring-opening polymerization or decomposition.[1]
Core Directive: Treat this compound as a Flammable, Lachrymatory, and Potential Mutagen . Standard nitrile gloves are insufficient for prolonged contact.[1]
Personal Protective Equipment (PPE) Matrix
The following matrix dictates the mandatory PPE based on the volume handled.
| PPE Category | Standard Handling (< 100 mg) | Scale-Up / Synthesis (> 100 mg) | Technical Rationale |
| Hand Protection | Double-Gloving: Inner: Nitrile (4 mil)Outer: Nitrile (4 mil) | Laminate Barrier: Inner: Silver Shield® / 4H® (EVOH)Outer: Nitrile (5-8 mil) | Alkyl bromides permeate nitrile rubber.[1] For larger volumes, EVOH laminate is the only material that offers >4 hr breakthrough protection [1].[1] |
| Eye Protection | Chemical Splash Goggles (Indirect Vent) | Chemical Splash Goggles + Face Shield (8-inch) | Liquid splashes can cause severe corneal damage.[1] Safety glasses provide zero protection against vapors or aerosols.[1] |
| Respiratory | Fume Hood (Face velocity: 100 fpm) | Fume Hood + N95 (if powder) or Half-mask (OV Cartridge) | The compound is volatile.[1] If the hood sash must be raised >18 inches, backup respiratory protection is required. |
| Body Defense | Lab Coat (100% Cotton/Nomex) | Chemical-Resistant Apron (Tychem® or PVC) | Synthetic blends (polyester) can melt into skin if the flammable solvent ignites.[1] |
Decision Logic: PPE Selection Workflow
The following decision tree illustrates the logical flow for selecting the correct glove barrier based on exposure duration and task type.
Figure 1: Glove selection logic based on exposure risk. Note that standard nitrile offers only splash protection, not immersion protection.[1]
Operational Protocol: Step-by-Step Handling
This protocol minimizes the risk of "silent exposure" (vapor inhalation) and cross-contamination.
Phase 1: Preparation
-
Sash Height: Lower fume hood sash to the marked safe operating level (usually 18 inches).[1]
-
Quench Bath: Prepare a beaker of 10% Sodium Thiosulfate (
) in water. This serves as a "dip station" for contaminated spatulas or pipette tips.[1] Thiosulfate is a soft nucleophile that will react with the alkyl bromide without the violent exotherm associated with strong bases [2].[1] -
Static Control: Use an antistatic gun or ionizer if weighing dry powder, as spiro-compounds can be shock-sensitive in crystalline form.[1]
Phase 2: Transfer & Weighing
-
The "Dirty Hand" Rule: Designate your non-dominant hand as the "clean" hand (touches sash, notebook) and your dominant hand as the "dirty" hand (touches chemical containers).[1]
-
Syringe Transfer (Liquids):
-
Solid Weighing:
-
Do not remove the stock bottle from the hood.[1]
-
Weigh into a tared vial inside the hood. Cap the vial immediately before moving to the balance if the balance is outside the hood (though an in-hood balance is preferred).
-
Phase 3: Decontamination
-
Immediate Rinse: Rinse all glassware/syringes with acetone, then submerge in the Thiosulfate quench bath for 30 minutes before final washing.[1]
-
Glove Removal: Use the "beak method" (pulling one glove off by the cuff using the other gloved hand, turning it inside out) to ensure skin never touches the outer surface.[1]
Emergency Response & Waste Disposal
Spill Management
-
Minor Spill (< 5 mL):
Waste Disposal Logic
Do not mix this compound with general organic waste if possible.[1]
-
Stream A (Halogenated): Mother liquors, rinses, and stock solutions.[1]
-
Stream B (Solid Debris): Contaminated gloves, vermiculite, and drying agents.[1]
Critical Warning: Do not mix with Azide waste.[1] Alkyl bromides react with sodium azide to form organic azides, which are potentially explosive [3].[1]
Operational Workflow Diagram
Figure 2: Operational workflow ensuring chemical neutralization prior to final washing.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[1] National Academies Press (US).[1] [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[1] Hazard Communication Standard: Safety Data Sheets. United States Department of Labor.[1] [Link][1]
-
PubChem. (n.d.).[1] Compound Summary: this compound.[1][3] National Library of Medicine.[1] [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
